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  • Product: (4-Aminopiperidin-1-yl)acetic acid
  • CAS: 805179-70-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (4-Aminopiperidin-1-yl)acetic Acid

Introduction (4-Aminopiperidin-1-yl)acetic acid is a bifunctional chemical scaffold of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which incorporates a primary amine, a tert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Aminopiperidin-1-yl)acetic acid is a bifunctional chemical scaffold of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which incorporates a primary amine, a tertiary amine within a piperidine ring, and a carboxylic acid moiety, makes it a highly versatile building block for creating complex molecules with diverse pharmacological activities. The piperidine ring is a prevalent feature in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a detailed exploration of the core synthetic strategies for preparing this valuable intermediate, focusing on the underlying chemical principles, step-by-step protocols, and a comparative analysis of the most viable routes.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of (4-Aminopiperidin-1-yl)acetic acid reveals two primary disconnection points around the piperidine nitrogen, leading to two distinct and industrially relevant synthetic strategies. The most intuitive disconnection is the C-N bond between the piperidine nitrogen and the acetic acid group, suggesting an N-alkylation approach. A second, more convergent strategy involves forming the same C-N bond via reductive amination .

G cluster_0 Retrosynthetic Disconnections cluster_1 Starting Materials (Route A) cluster_2 Starting Materials (Route B) target (4-Aminopiperidin-1-yl)acetic acid disconnection1 C-N Bond Cleavage (Alkylation) target->disconnection1 Route A disconnection2 C-N Bond Cleavage (Reductive Amination) target->disconnection2 Route B start_A1 4-Aminopiperidine (Protected) disconnection1->start_A1 start_A2 Haloacetic Acid Derivative (e.g., Ethyl Bromoacetate) disconnection1->start_A2 start_B1 4-Aminopiperidine (Protected) disconnection2->start_B1 start_B2 Glyoxylic Acid disconnection2->start_B2

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy I: N-Alkylation of a 4-Aminopiperidine Precursor

This classical and highly reliable approach involves the nucleophilic substitution reaction between a 4-aminopiperidine derivative and an electrophilic two-carbon synthon, typically a haloacetic acid ester. A critical consideration in this pathway is the presence of two nucleophilic nitrogen atoms in 4-aminopiperidine. To ensure selective alkylation at the secondary piperidine nitrogen, the primary 4-amino group must be masked with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of alkylation and its facile removal under acidic conditions.[1][2]

Workflow for N-Alkylation Strategy

G A 4-Aminopiperidine B Protection (Boc₂O) A->B C tert-Butyl (piperidin-4-yl)carbamate B->C D N-Alkylation (BrCH₂CO₂Et, Base) C->D E Protected Ester Intermediate D->E F Ester Hydrolysis (NaOH, H₂O/EtOH) E->F G Protected Acid Intermediate F->G H Deprotection (TFA) G->H I (4-Aminopiperidin-1-yl)acetic acid H->I

Caption: Multi-step workflow for the N-alkylation route.

Experimental Protocols
Step 1: Protection of 4-Aminopiperidine

The purpose of this step is to selectively block the primary amine, preventing it from competing with the secondary piperidine amine in the subsequent alkylation reaction.

  • Procedure: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine or sodium bicarbonate (1.1 eq). Cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[1] The product, tert-butyl (piperidin-4-yl)carbamate, can be isolated by extraction and purified by crystallization or chromatography.

Step 2: N-Alkylation with Ethyl Bromoacetate

This is the key bond-forming step where the acetic acid moiety is introduced.

  • Procedure: Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF). Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq). To this suspension, add ethyl bromoacetate (1.1 eq) dropwise. Heat the mixture to 50-60 °C and monitor by TLC.[3] Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product, ethyl (4-(Boc-amino)piperidin-1-yl)acetate, is typically purified by flash column chromatography.

Step 3: Saponification (Ester Hydrolysis)

The ethyl ester is converted to the corresponding carboxylic acid.

  • Procedure: Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) and heat the mixture to reflux.[3] The reaction progress is monitored until the starting ester is no longer detectable. After cooling, the ethanol is removed in vacuo. The aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

Step 4: Deprotection and Isolation

The Boc protecting group is removed to reveal the primary amine, and the final product is isolated.

  • Procedure: The aqueous solution from Step 3 is carefully acidified with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to a pH of ~2 to cleave the Boc group.[2] The reaction is typically stirred at room temperature for 1-4 hours. The final product can be isolated by adjusting the pH to its isoelectric point (typically pH 5-6) to induce precipitation, followed by filtration. Alternatively, ion-exchange chromatography can be employed for purification.

Data Summary for N-Alkylation Route
StepKey ReagentsSolventTypical Temp. (°C)Typical Time (h)Potential Yield (%)
1. Protection 4-Aminopiperidine, Boc₂O, Et₃NDCM0 to RT8-1290-98
2. Alkylation Protected Piperidine, BrCH₂CO₂Et, K₂CO₃ACN / DMF50-604-875-90
3. Hydrolysis Ester Intermediate, NaOHEtOH / H₂OReflux2-485-95
4. Deprotection Protected Acid, TFA or HClDCM or H₂ORT1-4>90

Synthetic Strategy II: Reductive Amination

Reductive amination is a powerful and highly convergent method for forming C-N bonds. This approach avoids the use of alkyl halides and can often be performed in a one-pot fashion. The reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is immediately reduced by a selective hydride agent present in the reaction mixture.[4][5]

For the synthesis of (4-Aminopiperidin-1-yl)acetic acid, the most logical implementation of this strategy is the reaction of a Boc-protected 4-aminopiperidine with glyoxylic acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Its mild nature and steric bulk allow it to selectively reduce the iminium intermediate much faster than the starting aldehyde, preventing side reactions.[6]

Workflow for Reductive Amination Strategy

G A tert-Butyl (piperidin-4-yl)carbamate B Reductive Amination (Glyoxylic Acid, NaBH(OAc)₃) A->B C Protected Acid Intermediate B->C D Deprotection (TFA) C->D E (4-Aminopiperidin-1-yl)acetic acid D->E

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of (4-Aminopiperidin-1-yl)acetic Acid

Executive Summary (4-Aminopiperidin-1-yl)acetic acid (CAS 170958-30-6) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of peptidomimetics, linker technologies, and targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminopiperidin-1-yl)acetic acid (CAS 170958-30-6) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of peptidomimetics, linker technologies, and target-specific inhibitors (e.g., BACE1, HCV assembly modulators). Its structure features a secondary amine at the 4-position and a carboxylic acid tail at the 1-position, creating a zwitterionic potential that complicates standard spectroscopic analysis.

This guide provides a comprehensive technical breakdown of the spectroscopic signature of this molecule.[1] Unlike standard data sheets, this document focuses on the causality of signal patterns, offering researchers a robust framework for structural validation and impurity profiling.

Molecular Profile & Structural Dynamics

  • IUPAC Name: 2-(4-aminopiperidin-1-yl)acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.20 g/mol

  • Key Challenge: The molecule exists in a pH-dependent equilibrium. In neutral aqueous solution, it adopts a zwitterionic form (ammonium/carboxylate), which significantly alters NMR chemical shifts and IR absorption bands compared to its HCl salt or free base forms.

Mass Spectrometry (MS) Profiling

Ionization & Detection Strategy

For this amino-acid-like structure, Electrospray Ionization (ESI) in positive mode (ESI+) is the gold standard. The basic secondary amine and the tertiary piperidine nitrogen readily protonate.

  • Primary Ion:

    
     at m/z 159.1.
    
  • Adducts: Common adducts include

    
     (m/z 181.1) and 
    
    
    
    dimers, particularly at higher concentrations.
Fragmentation Logic (MS/MS)

Understanding fragmentation is essential for confirming the core scaffold during metabolite identification or impurity profiling.

Key Fragmentation Pathways:

  • Decarboxylation/Loss of Formic Acid: Loss of the acetate tail is a primary pathway.

  • 
    -Cleavage:  Cleavage adjacent to the piperidine nitrogen.[1]
    
  • Retro-Diels-Alder (RDA) type collapse: Ring opening of the piperidine.

Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 159.1 Frag1 Loss of H2O/CO (Carboxyl group) m/z ~141 / 113 Parent->Frag1 - H2O / -CO Frag3 Loss of NH3 (4-amino group) Parent->Frag3 - NH3 (17 Da) Frag2 Piperidine Ring Cleavage (C5H11N fragment) Frag1->Frag2 Ring Fission

Figure 1: Proposed ESI+ fragmentation pathway for (4-Aminopiperidin-1-yl)acetic acid, highlighting the sequential loss of the carboxyl moiety and amine functionality.

NMR Spectroscopy: The Definitive Characterization

Solvent Selection & pH Effects

Critical Insight: The choice of solvent dictates the visibility of exchangeable protons (NH2, COOH) and the aggregation state.

  • Deuterium Oxide (

    
    ):  Best for solubility of the zwitterion. Drawback: Exchangeable protons are invisible (H-D exchange).
    
  • DMSO-

    
     + TFA:  Recommended for observing the ammonium/carboxylic protons and breaking zwitterionic aggregates.
    
1H NMR Data (Representative in )

Reference: 400 MHz, 298 K

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
N-

-COO
3.25 - 3.40Singlet (s)2HThe acetate methylene protons are isolated; shift varies with pH.
Pip-H2, H6 2.90 - 3.10Broad Doublet (bd)4H

-protons to the ring nitrogen. Deshielded by the N-cation character in zwitterions.
Pip-H4 2.80 - 2.95Multiplet (m)1HMethine proton at the 4-position. Overlap with H2/H6 is common.
Pip-H3, H5 1.50 - 1.95Multiplet (m)4H

-protons. Distinct axial/equatorial splitting may be blurred by rapid chair flipping.
13C NMR Data (Representative)
  • Carbonyl (

    
    ):  ~175-178 ppm (Characteristic of carboxylate/carboxylic acid).
    
  • 
    -Methylene (
    
    
    
    ):
    ~58-62 ppm.
  • Piperidine C2/C6: ~50-53 ppm.

  • Piperidine C4: ~46-48 ppm (Shifted by amino group).

  • Piperidine C3/C5: ~28-32 ppm.

Infrared Spectroscopy (IR)[2]

The IR spectrum is the fastest way to determine if the molecule is in its free acid , salt , or zwitterionic form.

  • Zwitterion (Neutral pH):

    • Carboxylate (

      
      ):  Strong asymmetric stretch at 1550–1610 cm⁻¹  and symmetric stretch at 1400 cm⁻¹ .
      
    • Ammonium (

      
      ):  Broad band 2800–3200 cm⁻¹ .
      
  • HCl Salt (Acidic pH):

    • Carboxylic Acid (

      
      ):  Sharp carbonyl stretch at 1700–1730 cm⁻¹ .
      
    • OH Stretch: Broad, intense band 2500–3300 cm⁻¹ .

Experimental Workflow: Quality Control

To ensure data integrity during drug development, a self-validating workflow is required. This process minimizes artifacts from residual solvents or counter-ion mismatches.

Visualization: QC Analytical Workflow

QC_Workflow cluster_Analysis Parallel Analysis Sample Crude Sample (Synthesis Output) Prep Sample Prep (Dissolve in D2O or DMSO-d6) Sample->Prep pH_Check pH Adjustment (Ensure defined ionization state) Prep->pH_Check NMR 1H NMR (Structure & Purity) pH_Check->NMR LCMS LC-MS (Identity & Impurities) pH_Check->LCMS IR FT-IR (Solid State Form) pH_Check->IR Validation Data Validation (Compare vs Reference) NMR->Validation LCMS->Validation IR->Validation Release Certificate of Analysis (Release) Validation->Release Pass

Figure 2: Integrated QC workflow ensuring structural confirmation and purity assessment before release.

Protocol: Sample Preparation for NMR

Standardizing the ionization state is crucial for reproducible shifts.

  • Weighing: Transfer 5-10 mg of the substance into a clean vial.

  • Solvent Addition: Add 0.6 mL of

    
      (99.9% D).
    
    • Note: If the sample is the HCl salt, it will dissolve readily. If it is the zwitterion, mild sonication may be required.

  • Internal Standard: Add 10 µL of TSP (trimethylsilylpropanoic acid) solution as the chemical shift reference (

    
     0.00).
    
  • Acquisition: Run at least 16 scans with a relaxation delay (

    
    ) of 5 seconds to ensure full integration of the carboxylate-adjacent protons.
    

References

  • BenchChem Technical Support.[1] (2025).[1][2][3][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 329776268, [4-(Aminocarbonyl)piperidin-1-yl]acetic acid. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Link

  • Sakamoto, T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine Derivatives. Chem Biol Drug Des. Link

  • Sigma-Aldrich.[5] Product Specification: [4-(Aminocarbonyl)piperidin-1-yl]acetic acid. Link

Sources

Foundational

(4-Aminopiperidin-1-yl)acetic Acid: A Technical Guide to a Privileged Bifunctional Scaffold

Topic: (4-Aminopiperidin-1-yl)acetic Acid Derivatives and Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (4-Aminopiperidin-1-yl)acet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Aminopiperidin-1-yl)acetic Acid Derivatives and Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Aminopiperidin-1-yl)acetic acid (CAS: 19562-38-0 for the parent acid; often utilized as the ethyl ester or Boc-protected derivative) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its bifunctional architecture : it possesses a primary amine at the C4 position (a versatile handle for pharmacophore attachment) and a carboxylic acid tail at the N1 position (ideal for solubilization, linking, or ionic interactions).

This guide dissects the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this moiety, ranging from GPCR antagonists (CCR5) to modern PROTAC linkers .

Chemical Architecture & Properties

The molecule operates as a semi-rigid linker that imposes a specific spatial distance between the "Head" (4-amino substituent) and the "Tail" (acetic acid substituent).

PropertyValue / CharacteristicRelevance in Drug Design
Core Scaffold Piperidine (6-membered heterocycle)Provides defined chair conformation; metabolically stable compared to flexible chains.
Head Group C4-Primary Amine (

)
Nucleophilic handle for amide/urea formation; key H-bond donor site.
Tail Group N1-Acetic Acid (

)
Ionizable group (pKa ~4.5); improves aqueous solubility; serves as a linker attachment point.
Basicity Piperidine Nitrogen (

~8-9)
Often masked by the electron-withdrawing effect of the

-carbonyl or involved in zwitterion formation.
Stereochemistry Achiral (Plane of symmetry)Simplifies synthesis; no enantiomeric separation required unless the piperidine ring is further substituted.

Synthetic Methodologies

The synthesis of (4-aminopiperidin-1-yl)acetic acid derivatives typically follows a convergent strategy. The most robust industrial route involves the N-alkylation of a protected 4-aminopiperidine.

Core Synthesis Pathway (Graphviz Visualization)

SynthesisPath cluster_legend Legend SM1 4-Boc-aminopiperidine (Starting Material) INT1 Intermediate A: Ethyl 2-(4-(Boc-amino)piperidin-1-yl)acetate SM1->INT1 K2CO3, DMF rt, 12h (N-Alkylation) SM2 Ethyl Bromoacetate (Alkylating Agent) SM2->INT1 PROD1 Product 1: (4-Aminopiperidin-1-yl)acetic acid (Deprotected/Hydrolyzed) INT1->PROD1 1. TFA/DCM (Boc removal) 2. LiOH, THF/H2O (Hydrolysis) PROD2 Product 2: Amide Derivatives (Library Generation) INT1->PROD2 1. LiOH (Selective Hydrolysis) 2. R-NH2, HATU (Amide Coupling) Start Reagents Inter Intermediate Final Target

Caption: Convergent synthesis of (4-aminopiperidin-1-yl)acetic acid derivatives via N-alkylation.

Detailed Experimental Protocol

Target: Synthesis of Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate (Intermediate A).

Rationale: This protected intermediate is the "Gold Standard" building block. It allows for selective deprotection of either the amine (acidic conditions) or the ester (basic conditions), enabling orthogonal functionalization.

Protocol:

  • Reagents:

    • 4-(N-Boc-amino)piperidine (1.0 equiv, 10 mmol, 2.00 g)

    • Ethyl bromoacetate (1.1 equiv, 11 mmol, 1.22 mL)

    • Potassium Carbonate (

      
      ) (2.5 equiv, 25 mmol, 3.45 g)
      
    • Acetonitrile (ACN) or DMF (anhydrous, 50 mL)

  • Procedure:

    • Charge a 100 mL round-bottom flask with 4-(N-Boc-amino)piperidine and anhydrous ACN.

    • Add

      
       in one portion.
      
    • Cool the suspension to 0°C (ice bath).

    • Add Ethyl bromoacetate dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature (rt) and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM; stain with Ninhydrin).

    • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Purification: Dry over

      
      , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
      
  • Validation:

    • Yield: Typically 85–95%.

    • NMR Check: Look for the singlet at

      
       ppm (N-CH2-CO) and the triplet/quartet of the ethyl ester.
      

Medicinal Chemistry & SAR Logic

The (4-aminopiperidin-1-yl)acetic acid scaffold is rarely the "warhead" itself; it is a connector . Its SAR is defined by what is attached to its two termini.

SAR Decision Matrix (Graphviz Visualization)

SAR_Logic Core Core Scaffold: (4-Aminopiperidin-1-yl)acetic acid Head C4-Amine (Head) Core->Head Tail N1-Acetic Acid (Tail) Core->Tail Ring Piperidine Ring Core->Ring H_Mod1 Amide/Urea Linkage (GPCR Binding) Head->H_Mod1 H_Mod2 Reductive Amination (Lipophilic Cation) Head->H_Mod2 T_Mod1 Free Acid (Solubility/Ionic Interaction) Tail->T_Mod1 T_Mod2 Amide Linker (PROTACs/Bioconjugation) Tail->T_Mod2 T_Mod3 Ester Prodrug (Cell Permeability) Tail->T_Mod3 R_Mod1 C2/C3 Methylation (Conformational Lock) Ring->R_Mod1

Caption: Structure-Activity Relationship (SAR) decision matrix for the scaffold.

Key Functional Zones
  • The "Head" (C4-Amine):

    • GPCR Antagonists (CCR5): In drugs like Vicriviroc analogs, this amine is often acylated with bulky lipophilic groups (e.g., 4,6-dimethylpyrimidine-5-carbonyl) to fit into deep hydrophobic pockets.

    • Integrin Inhibitors: The amine is often part of a urea linkage (e.g., linked to a phenyl group) to mimic the Arg-Gly-Asp (RGD) or Leu-Asp-Val (LDV) binding motifs.

  • The "Tail" (N1-Acetic Acid):

    • PROTAC Linkers: The acid is converted to an amide to link an E3 ligase ligand (like Thalidomide or VHL ligand) to a target protein ligand. The piperidine ring provides a semi-rigid "exit vector" that improves degradation efficiency compared to flexible PEG chains.

    • Solubility Handle: In NLRP3 inhibitors , the free acid form is used to balance the lipophilicity of the benzimidazole core, preventing precipitation in biological media.

Therapeutic Case Studies

PROTAC Linker Technology
  • Compound: NU227326 (and related degraders).

  • Role: The (4-aminopiperidin-1-yl)acetic acid moiety serves as a non-flexible linker .

  • Mechanism: Flexible linkers (PEGs) often suffer from "entropic penalty" (too many degrees of freedom). The piperidine ring restricts conformation, potentially pre-organizing the ternary complex (Target-PROTAC-E3 Ligase) for more efficient ubiquitination.

  • Chemistry: The C4-amine attaches to the target ligand, while the N1-acetic acid attaches to the E3 ligase ligand (or vice versa).

CCR5 Antagonists (HIV Entry Inhibitors)[1]
  • Context: While Maraviroc uses a tropane core, many "second-generation" candidates (e.g., Schering-Plough's series leading to Vicriviroc ) utilized 4-aminopiperidine scaffolds.

  • Application: The N1-acetic acid derivative (often as an amide) interacts with extracellular loops of the CCR5 receptor. The basic nitrogen of the piperidine (even if acylated) helps maintain the correct orientation via dipole interactions.

Antimicrobial Peptidomimetics
  • Context: Derivatives where the acetic acid tail is conjugated to fatty acids (like lauric acid).

  • Activity: These compounds disrupt bacterial membranes (MRSA). The piperidine core acts as a cationic mimic (at physiological pH), while the lipid tail (attached via the acetic acid linker) facilitates membrane insertion.

References

  • Sigma-Aldrich. [4-(Aminocarbonyl)piperidin-1-yl]acetic acid hydrate - Product Information. Available at:

  • BenchChem. (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis - Application Note. Available at:

  • PubChem. 2-(4-Aminopiperidin-1-yl)acetic acid - Compound Summary. CID 201097. Available at:

  • Lemoine, R. C., et al. (2010).[1] Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at:

  • Monsen, P. J., et al.Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC).
  • Mahapa, A., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid derivatives. Microbial Pathogenesis. Available at:

  • Stupple, P. A., et al. (2011).[2] An imidazopiperidine series of CCR5 antagonists for the treatment of HIV.[2] Journal of Medicinal Chemistry. Available at:

Sources

Exploratory

In silico modeling and docking studies of (4-Aminopiperidin-1-yl)acetic acid

An In-depth Technical Guide to the In Silico Modeling and Docking of (4-Aminopiperidin-1-yl)acetic acid Foreword The confluence of computational power and molecular biology has revolutionized the landscape of drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the In Silico Modeling and Docking of (4-Aminopiperidin-1-yl)acetic acid

Foreword

The confluence of computational power and molecular biology has revolutionized the landscape of drug discovery. In silico techniques, once a niche academic pursuit, are now indispensable tools in the pharmaceutical and biotechnology sectors. This guide provides a comprehensive, technically-grounded walkthrough of the in silico modeling and molecular docking of (4-Aminopiperidin-1-yl)acetic acid, a molecule of interest for its potential therapeutic applications. As a Senior Application Scientist, my objective is to not only present a series of protocols but to also imbue the reader with the strategic thinking and scientific rationale that underpins each step. This document is designed for researchers, scientists, and drug development professionals who seek to leverage computational methods to accelerate their research.

Introduction to (4-Aminopiperidin-1-yl)acetic acid: A Molecule of Interest

(4-Aminopiperidin-1-yl)acetic acid is a small molecule characterized by a piperidine ring, a primary amine, and a carboxylic acid group. Its structural features suggest a high degree of conformational flexibility and the potential for multiple points of interaction with biological macromolecules, including hydrogen bond donors and acceptors. These characteristics make it an intriguing candidate for targeting a variety of protein classes, from enzymes to receptors. The initial step in any in silico study is to thoroughly understand the ligand's physicochemical properties.

Physicochemical Profiling

A summary of the key physicochemical properties of (4-Aminopiperidin-1-yl)acetic acid is presented in Table 1. These parameters are crucial for interpreting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and for setting up accurate molecular mechanics calculations.

PropertyValueSignificance in Drug Discovery
Molecular Formula C7H14N2O2Provides the elemental composition.
Molecular Weight 158.20 g/mol Influences bioavailability; smaller molecules are often preferred.
Topological Polar Surface Area (TPSA) 64.3 ŲPredicts drug transport properties, including blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient) -1.7Indicates the hydrophilicity of the molecule; a negative value suggests water solubility.
Hydrogen Bond Donors 2The number of potential hydrogen bond donating groups.
Hydrogen Bond Acceptors 4The number of potential hydrogen bond accepting groups.
Rotatable Bonds 3A measure of molecular flexibility, which impacts binding entropy.

The In Silico Workflow: A Strategic Overview

The in silico analysis of a ligand like (4-Aminopiperidin-1-yl)acetic acid is a multi-step process that begins with target identification and culminates in the detailed analysis of protein-ligand interactions. The following diagram illustrates the logical flow of this process.

G A Target Identification & Validation B Protein Preparation A->B D Molecular Docking B->D C Ligand Preparation C->D E Pose Analysis & Scoring D->E F Molecular Dynamics Simulation (Optional) E->F G Binding Free Energy Calculation F->G

Figure 1: A generalized workflow for in silico drug discovery, from target identification to binding free energy estimation.

Target Identification and Validation

The first and most critical step is the identification of a biologically relevant protein target. For a novel or uncharacterized ligand, this can be a significant challenge. Several computational approaches can be employed:

  • Ligand-Based Pharmacophore Screening: If a set of known active molecules for a particular target exists, a pharmacophore model can be generated and used to screen for new molecules with similar features.

  • Reverse Docking: The ligand of interest is docked against a large library of protein structures to identify potential binding partners. This is a computationally intensive but powerful method for hypothesis generation.

  • Transcriptomic Data Analysis: By analyzing gene expression data from cells treated with the compound, one can infer the biological pathways that are perturbed and, by extension, the potential protein targets.

For the purpose of this guide, we will assume a putative target has been identified, for instance, a member of the GABA receptor family, given the structural similarity of the ligand to GABAergic compounds.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the core components of the in silico workflow. These protocols are designed to be self-validating, with clear checkpoints and quality control measures.

Protein Preparation

The quality of the protein structure is paramount for a successful docking study. The following protocol outlines the steps for preparing a protein for docking, using a hypothetical GABA receptor structure obtained from the Protein Data Bank (PDB).

Protocol 3.1.1: Protein Structure Preparation

  • Obtain the Protein Structure: Download the PDB file of the target protein. For this example, let's assume we are using PDB ID: 6HUP.

  • Initial Inspection and Cleaning: Open the PDB file in a molecular visualization program (e.g., PyMOL, Chimera). Remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands.

  • Protonation and Charge Assignment: Proteins are typically crystallized at a pH that may not be physiologically relevant. It is crucial to add hydrogens and assign protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH (7.4). This can be done using software like H++ or the Protein Preparation Wizard in Schrödinger Maestro.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the protonation step. The backbone atoms should be constrained to preserve the overall fold.

Ligand Preparation

The ligand must also be prepared in a computationally accessible format. This involves generating a 3D conformation and assigning appropriate atom types and charges.

Protocol 3.2.1: Ligand Preparation

  • Generate a 3D Structure: The 2D structure of (4-Aminopiperidin-1-yl)acetic acid can be drawn using a chemical drawing program (e.g., ChemDraw) and then converted to a 3D structure.

  • Ligand Protonation: As with the protein, the ligand's protonation state at physiological pH must be determined. For (4-Aminopiperidin-1-yl)acetic acid, both the primary amine and the carboxylic acid will be ionized at pH 7.4.

  • Conformational Search: Due to the presence of rotatable bonds, the ligand can adopt multiple conformations. It is important to perform a conformational search to identify low-energy conformers that are likely to be relevant for binding.

  • Charge and Atom Type Assignment: Assign appropriate atom types and partial charges to the ligand atoms using a force field such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations).

Molecular Docking

Molecular docking is the computational process of predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol 3.3.1: Molecular Docking with AutoDock Vina

  • Define the Binding Site: The binding site on the protein can be defined based on the location of a co-crystallized ligand or by using a pocket detection algorithm. This is typically represented as a grid box that encompasses the active site.

  • Run the Docking Simulation: Use a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of the prepared protein. The program will generate a series of possible binding poses, each with an associated docking score.

  • Analyze the Results: The output of the docking simulation will be a set of binding poses ranked by their docking scores. The top-ranked poses should be visually inspected to ensure they make sense from a chemical and biological perspective.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a wealth of data that requires careful analysis and interpretation. The following diagram illustrates the key aspects to consider.

G A Docking Score Analysis B Binding Pose Visualization A->B C Protein-Ligand Interaction Analysis B->C D Comparison with Known Binders C->D E ADMET Prediction D->E

Figure 2: A flowchart for the analysis and interpretation of molecular docking results.

Docking Score and Binding Pose

The docking score is a numerical value that estimates the binding affinity of the ligand for the protein. While it is a useful metric for ranking different ligands, it should not be interpreted as an absolute measure of binding free energy. The top-scoring poses should be visually inspected to assess the quality of the interactions.

Protein-Ligand Interactions

A detailed analysis of the protein-ligand interactions is crucial for understanding the molecular basis of binding. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: The burial of non-polar surface area upon binding is a major driving force for complex formation.

  • Electrostatic Interactions: Interactions between charged groups on the ligand and protein can contribute significantly to binding.

Advanced Topics: Molecular Dynamics and Free Energy Calculations

For a more rigorous assessment of binding, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the calculation of binding free energies.

Molecular Dynamics Simulations

An MD simulation involves solving Newton's equations of motion for the atoms in the system, allowing the complex to evolve over time. This can reveal important information about the flexibility of the protein and ligand and the stability of their interactions.

Binding Free Energy Calculations

Several methods can be used to calculate the binding free energy from MD simulations, including:

  • MM/PBSA and MM/GBSA: Molecular Mechanics/Poisson-Boltzmann Surface Area and Molecular Mechanics/Generalized Born Surface Area are popular methods for estimating binding free energies.

  • Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally expensive but also more accurate methods for calculating relative binding free energies.

Conclusion and Future Directions

In silico modeling and docking are powerful tools for the study of small molecules like (4-Aminopiperidin-1-yl)acetic acid. By following the protocols and best practices outlined in this guide, researchers can gain valuable insights into the potential biological targets and binding modes of this compound. The integration of these computational methods into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with the development of new therapeutics. Future work should focus on the experimental validation of the in silico predictions through biophysical and biochemical assays.

References

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Schrödinger Suite: Schrödinger, LLC. (2023). Schrödinger Software Suite. [Link]

  • Protein Data Bank (PDB): Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • PyMOL: The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]

  • H++ Server: Anandakrishnan, R., Aguilar, B., & Onufriev, A. V. (2012). H++ 3.0: automating pK prediction and the preparation of biomolecular structures for atomistic molecular modeling and simulations. Nucleic acids research, 40(W1), W537-W541. [Link]

  • AMBER Force Fields: Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]

  • GROMACS: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

Foundational

Biological Targets of (4-Aminopiperidin-1-yl)acetic Acid Derivatives

Technical Guide for Drug Development Professionals Executive Summary: The Bifunctional Scaffold (4-Aminopiperidin-1-yl)acetic acid (4-APAA) represents a high-value pharmacophore and linker in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary: The Bifunctional Scaffold

(4-Aminopiperidin-1-yl)acetic acid (4-APAA) represents a high-value pharmacophore and linker in modern medicinal chemistry. Structurally, it is defined by a semi-rigid piperidine ring substituted with a primary amine at the 4-position and an acetic acid moiety at the 1-position (nitrogen).

This scaffold is not merely a passive structural element; it is a privileged substructure that serves two distinct roles in drug design:

  • Pharmacophore Mimicry: It acts as a conformational constraint mimicking the arginine-glycine-aspartate (RGD) tripeptide sequence, making it a critical scaffold for integrin antagonists.

  • Functional Linker: In Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD), it serves as a solubility-enhancing linker that connects an E3 ligase ligand to a target protein warhead with defined spatial orientation.

This guide analyzes the biological targets of 4-APAA derivatives, focusing on integrin receptors, kinase modulation, and targeted protein degradation.

Structural Pharmacophore Analysis

The biological activity of 4-APAA derivatives stems from its zwitterionic potential and defined geometry.

  • The "Basic" Terminus (4-Amino): At physiological pH, the primary amine (or its derivatives) often serves as a cation mimic (e.g., the guanidinium of Arginine).

  • The "Acidic" Terminus (N-Acetic Acid): The carboxylate group mimics the aspartate side chain.

  • The Spacer (Piperidine Ring): The chair conformation of the piperidine ring imposes a distance of approximately 10–12 Å between the basic and acidic centers, a "sweet spot" for bridging the S1 and S4 pockets of various proteases and the RGD binding sites of integrins.

Diagram 1: Pharmacophore & RGD Mimicry

Pharmacophore cluster_0 RGD Tripeptide (Biological Ligand) cluster_1 4-APAA Scaffold (Synthetic Mimic) Arg Arginine (Basic) Gly Glycine (Spacer) Arg->Gly Amino 4-Amino Group (Cation Interaction) Arg->Amino Mimicry Asp Aspartate (Acidic) Gly->Asp Acid N-Acetic Acid (Anion Interaction) Asp->Acid Mimicry Pip Piperidine Ring (Rigid Spacer ~11Å) Amino->Pip Pip->Acid

Caption: Structural alignment of the RGD natural ligand and the 4-APAA synthetic scaffold, highlighting the charge-match capability.

Primary Biological Target: Integrin Receptors (GP IIb/IIIa)

The most historically significant target for 4-APAA derivatives is the Glycoprotein IIb/IIIa (Integrin


) , the receptor responsible for platelet aggregation.
Mechanism of Action

Fibrinogen binds to GP IIb/IIIa via RGD sequences at its termini. 4-APAA derivatives act as competitive antagonists by occupying the RGD binding pocket on the integrin headpiece.

  • Binding Mode: The 4-amino group (often guanidylated or amidated) interacts with the aspartate residues in the

    
    -propeller domain of the 
    
    
    
    subunit. The carboxylic acid of the acetic acid tail coordinates with the Metal Ion-Dependent Adhesion Site (MIDAS) cation (usually
    
    
    ) in the
    
    
    subunit.
Therapeutic Relevance

Derivatives in this class are developed as anti-thrombotics for Acute Coronary Syndrome (ACS). While drugs like Tirofiban utilize a piperidine scaffold, 4-APAA derivatives represent a specific subclass where the acidic pharmacophore is directly N-linked, offering distinct solubility profiles and metabolic stability compared to tyrosine-based analogues.

Emerging Target: PROTAC Linkers & E3 Ligase Recruitment

In the rapidly evolving field of Targeted Protein Degradation (TPD), 4-APAA has emerged as a preferred linker motif .

Why 4-APAA for PROTACs?
  • Solubility: The piperidine nitrogen and the amide bonds formed at the 4-amino position improve the physicochemical properties (logP) of otherwise hydrophobic PROTAC molecules.

  • Exit Vector Control: The equatorial preference of substituents on the piperidine ring provides a defined vector, reducing the entropic penalty when the PROTAC induces the ternary complex between the Target Protein and the E3 Ligase.

  • Target Specificity: It has been successfully used to degrade targets such as IDO1 (Indoleamine 2,3-dioxygenase 1) by linking an IDO1 inhibitor to a Cereblon (CRBN) ligand.

Diagram 2: PROTAC Mechanism via 4-APAA Linker

PROTAC cluster_Linker 4-APAA Linker Module Target Target Protein (e.g., IDO1) Warhead Warhead Ligand Target->Warhead Linker Piperidine Scaffold Warhead->Linker Amide Bond E3Ligand E3 Ligand (e.g., Thalidomide) Linker->E3Ligand N-Alkyl/Acyl E3 E3 Ligase (e.g., CRBN) E3Ligand->E3 Ubiquitin Ubiquitin Transfer E3->Ubiquitin Ubiquitin->Target Degradation Signal

Caption: The 4-APAA scaffold acts as a rigid, solubility-enhancing linker facilitating the formation of the Target-PROTAC-E3 ternary complex.

Secondary Targets: Enzymes & Kinases
DPP-4 (Dipeptidyl Peptidase-4)

4-APAA derivatives have shown efficacy as inhibitors of DPP-4, a target for Type 2 Diabetes. The piperidine ring occupies the S1 specificity pocket of the enzyme, while the amino group forms salt bridges with Glu205 and Glu206 in the active site.

Kinase Inhibitors (Solubility Tail)

In kinase inhibitor design (e.g., for Syk or JAK kinases), the 4-APAA moiety is often attached to the solvent-exposed region of the inhibitor. It does not bind the ATP hinge region directly but improves the molecule's ADME properties (Absorption, Distribution, Metabolism, Excretion) by reducing lipophilicity.

Experimental Protocols
Protocol A: Synthesis of N-Substituted 4-APAA Amides

Objective: To couple the 4-APAA core to a pharmacophore (e.g., for PROTAC synthesis).

  • Preparation: Dissolve (4-Aminopiperidin-1-yl)acetic acid (1.0 eq) in DMF/DCM (1:1).

  • Protection: If the 4-amino group is the target for coupling, protect the carboxylic acid as a methyl ester. If the carboxylic acid is the target, protect the amine with Boc-anhydride (

    
    ).
    
  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the carboxylic acid component. Stir for 15 min at

    
    .
    
  • Coupling: Add the amine partner (1.1 eq). Stir at Room Temperature (RT) for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove DMF), saturated 
    
    
    
    , and brine.
  • Deprotection: Use TFA/DCM (1:4) for Boc removal or LiOH/THF for ester hydrolysis.

Protocol B: Solid-Phase Integrin Binding Assay

Objective: To validate the affinity of a 4-APAA derivative against


.
  • Coating: Coat 96-well microtiter plates with purified human GP IIb/IIIa (

    
    ) in Tris-buffered saline (TBS) overnight at 
    
    
    
    .
  • Blocking: Block with 1% BSA in TBS for 2 hours at RT.

  • Competition: Add biotinylated fibrinogen (ligand) and serial dilutions of the 4-APAA derivative (test compound). Incubate for 3 hours at

    
    .
    
  • Detection: Wash plates 3x. Add Streptavidin-HRP conjugate. Incubate 1 hour.

  • Readout: Add TMB substrate, stop with

    
    , and measure OD at 450 nm.
    
  • Analysis: Calculate

    
     using a four-parameter logistic fit.
    
Summary of Biological Targets
Target ClassSpecific TargetMechanismRole of 4-APAA Scaffold
Integrins

(GP IIb/IIIa)
AntagonistRGD Mimetic (Aspartate + Arginine mimic)
E3 Ligase Systems Cereblon / VHLPROTAC LinkerConnector between Warhead and E3 Ligand
Proteases DPP-4InhibitorS1/S2 Pocket Binder
Kinases Syk, JAKInhibitor (Allosteric)Solubility/Solvent-Exposed Tail
Bacteria Bacterial MembranesMembrane DisruptorCationic Amphiphile (when lipidated)
References
  • Aminopiperidine derivatives as integrin antagonists.Google Patents.
  • Design, synthesis, biological evaluation of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives. PubMed Central (PMC). Available at: [Link]

  • Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid derivatives. PubMed. Available at: [Link]

  • Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B. Journal of Medicinal Chemistry. Available at: [Link]

Exploratory

Technical Review: (4-Aminopiperidin-1-yl)acetic Acid in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and application of (4-aminopiperidin-1-yl)acetic acid , a high-value heterobifunctional scaffold. Executive Summary (4-Aminopiperidin-1-yl)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of (4-aminopiperidin-1-yl)acetic acid , a high-value heterobifunctional scaffold.

Executive Summary

(4-Aminopiperidin-1-yl)acetic acid (CAS: 19425-46-8 for the parent acid, often handled as the ethyl ester or Boc-protected derivative) represents a critical "exit vector" scaffold in modern drug design. Unlike flexible linear alkyl linkers, the piperidine core provides a defined chair conformation, reducing the entropic penalty of binding. Its bifunctional nature—featuring a nucleophilic primary amine at the C4 position and a carboxylate handle at the N1 position—makes it an ideal candidate for:

  • PROTAC Linkers: Enhancing permeability and defining the ternary complex geometry.

  • Peptidomimetics: Serving as a rigid Gly-Xxx surrogate in RGD (Arg-Gly-Asp) integrin inhibitors.

  • Fragment-Based Drug Discovery (FBDD): A solubilizing vector that allows rapid library expansion.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C

H

N

O

Low MW (158.2 g/mol ) allows significant decoration without violating Lipinski rules.
pKa (Amine) ~10.2 (Piperidine N), ~10.8 (Primary N)The N1-substitution lowers the pKa of the piperidine nitrogen, making it less basic than unsubstituted piperidine.
pKa (Acid) ~2.5 – 3.5Exists as a zwitterion at physiological pH; high water solubility.
Conformation Chair (Preferred)The C4-substituent prefers the equatorial position to minimize 1,3-diaxial interactions, providing a predictable vector.
LogP -2.5 (Calculated)Highly polar; excellent for improving the solubility of lipophilic warheads.

Medicinal Chemistry Applications

The "Rigid Linker" in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it determines the stability of the Target-Linker-E3 Ligase ternary complex.

  • Linear Alkyl Chains: High entropy; "floppy" binding modes.

  • Piperidine Acetic Acid: The piperidine ring restricts rotational degrees of freedom. The C4-amino group serves as the attachment point for the "Warhead" (Target ligand), while the N1-acetic acid attaches to the E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Exit Vector Logic: The equatorial orientation of the C4-amine projects the warhead at a defined angle (~109.5°) relative to the E3 anchor, often improving degradation potency (DC

    
    ) by favoring productive ubiquitination zones.
    
GPIIb/IIIa Antagonists (RGD Mimetics)

This scaffold was pivotal in the development of non-peptide fibrinogen receptor antagonists.

  • Mechanism: The carboxylate mimics the Aspartate (D) of the RGD sequence, while the piperidine spacer positions the basic amine (or a coupled guanidine/benzamidine mimic) to interact with the Arginine (R) binding pocket.

  • Key Example: Research by Glaxo and Takeda identified derivatives like 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid as potent, long-acting antithrombotic agents. The scaffold replaced the unstable peptide backbone of early inhibitors.

Strategic Synthesis Protocol

The synthesis requires orthogonal protection strategies to differentiate the C4-amine and the N1-carboxylate.

Diagram: Orthogonal Synthesis Workflow

Synthesis Start 4-(N-Boc-amino)piperidine Alkylation Step 1: N-Alkylation (Ethyl Bromoacetate, K2CO3) Start->Alkylation Inter1 Intermediate A: Ethyl 2-(4-Boc-aminopiperidin-1-yl)acetate Alkylation->Inter1 Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Inter1->Hydrolysis AcidReady Scaffold B (Acid Reactive): (4-Boc-aminopiperidin-1-yl)acetic acid Hydrolysis->AcidReady Coupling1 Step 3: Amide Coupling (Amine R-NH2, HATU) AcidReady->Coupling1  Attach Ligand 1 Deprotection Step 4: Boc Deprotection (TFA/DCM or HCl/Dioxane) Coupling1->Deprotection Final Final Scaffold (Amine Reactive): Free amine ready for Warhead coupling Deprotection->Final  Attach Ligand 2

Caption: Orthogonal synthetic route allowing sequential functionalization of the acid and amine termini.

Detailed Experimental Protocol

Objective: Synthesis of (4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid .

Step 1: N-Alkylation

  • Reagents: 4-(N-Boc-amino)piperidine (1.0 eq), Ethyl bromoacetate (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq), Acetonitrile (ACN) or DMF.
  • Procedure:

    • Dissolve 4-(N-Boc-amino)piperidine in anhydrous ACN (0.2 M).

    • Add finely ground K

      
      CO
      
      
      
      .
    • Add Ethyl bromoacetate dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO

      
      ).
      
    • Workup: Filter off solids. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine. Dry over MgSO

      
      .
      
  • Validation:

    
    H NMR should show the ethyl ester quartet (~4.1 ppm) and the singlet for N-CH
    
    
    
    -CO (~3.2 ppm).

Step 2: Ester Hydrolysis

  • Reagents: Intermediate from Step 1, LiOH

    
    H
    
    
    
    O (3.0 eq), THF/Water (3:1).
  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH. Stir at RT for 4 hours.

    • Neutralization (Critical): Carefully adjust pH to ~4–5 using 1M HCl. Do not acidify too strongly or the Boc group may degrade.

    • Extraction: Extract with EtOAc or DCM/iPrOH (3:1) if the product is very polar.

  • Yield: Typically >85% over two steps.

Logic of the "Exit Vector"

The diagram below illustrates how this scaffold organizes a PROTAC ternary complex.

Logic Piperidine Piperidine Chair (Rigid Core) Acid N1-Acetic Acid (Linker to E3 Ligand) Piperidine->Acid Proximal Vector Amine C4-Amine (Equatorial) (Linker to Warhead) Piperidine->Amine Distal Vector (Defined Angle) E3 E3 Ligase (e.g., Cereblon) Acid->E3 Amide Bond Target Target Protein (e.g., IDO1) Amine->Target Amide/Ether Bond

Caption: The piperidine scaffold acts as a rigid hub, projecting the E3 and Target ligands at a fixed angle to enforce ternary complex stability.

References

  • Eldred, C. D., et al. (1994). "Orally active non-peptide fibrinogen receptor (GpIIb/IIIa) antagonists: identification of 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid as a long-acting, broad-spectrum antithrombotic agent." Journal of Medicinal Chemistry.

  • Monsen, P. J., et al. (2025). "Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)." Journal of Medicinal Chemistry (via PubMed/BioRxiv). (Note: Describes NU227326 utilizing the piperidine-linker motif).

  • BenchChem Protocols. "Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis."

  • PubChem Compound Summary. "2-(4-aminopiperidin-1-yl)acetic acid."

Sources

Foundational

(4-Aminopiperidin-1-yl)acetic Acid: The Privileged Bifunctional Scaffold

Topic: Discovery, Synthesis, and Application of (4-Aminopiperidin-1-yl)acetic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Application of (4-Aminopiperidin-1-yl)acetic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

(4-Aminopiperidin-1-yl)acetic acid (CAS: 39546-32-2; Dihydrochloride: 805179-70-8) is a non-proteinogenic amino acid surrogate and a critical building block in modern medicinal chemistry. Unlike simple aliphatic linkers, this molecule offers a rigidified piperidine core that restricts conformational freedom, often improving the metabolic stability and binding affinity of the resulting pharmaceutical agents.

It is defined by two orthogonal reactive handles:

  • The Primary Amine (C4 Position): A nucleophilic handle for attachment to pharmacophores, often protected as a carbamate (Boc/Fmoc) during intermediate steps.

  • The Carboxylic Acid (N1 Position): An electrophilic handle (via the acetic acid tail) facilitating amide coupling to backbone structures or anchoring groups.

This guide explores the evolution of this scaffold from a niche intermediate to a staple in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

Historical Emergence: From Alkaloids to Peptidomimetics[1]

The history of (4-aminopiperidin-1-yl)acetic acid is not defined by a single "eureka" moment of isolation, but rather by its emergence as a solution to the "peptide problem" in the late 20th century.

The Piperidine Revolution (1850s–1970s)

The piperidine ring itself was isolated in 1850 by Thomas Anderson from black pepper (Piper nigrum). For over a century, it served as the core for analgesics (e.g., Fentanyl, Pethidine). However, early derivatives lacked the specific bifunctionality required for linear chain extension.

The Peptidomimetic Era (1980s–1990s)

The true "discovery" of the (4-aminopiperidin-1-yl)acetic acid motif occurred during the rush to develop peptidomimetics —small molecules that mimic peptide bonds but resist enzymatic degradation.

  • The Challenge: Native peptides (e.g., RGD sequences in integrins) have poor oral bioavailability.

  • The Solution: Chemists needed a spacer that mimicked the distance and angle of a Glycine-Proline or Glycine-X turn but possessed a rigid, non-hydrolyzable core.

  • The Breakthrough: Researchers found that the N-acetic acid tail mimicked a glycine residue, while the piperidine ring provided a rigid scaffold, projecting the 4-amino group into a specific vector. This led to its extensive use in GPIIb/IIIa antagonists (anti-thrombotics) and Substance P antagonists .

Modern Era: FBDD and PROTACs (2000s–Present)

In the current era, this molecule is a "privileged structure" in high-throughput library synthesis. Its ability to serve as a soluble, ionizable linker makes it ideal for PROTACs (Proteolysis Targeting Chimeras), where it connects an E3 ligase ligand to a target protein of interest.

Synthetic Evolution and Methodologies

The synthesis of this moiety has evolved from hazardous, low-yielding alkylations to streamlined, scalable processes.

Route A: Classical N-Alkylation (The Standard Lab Route)

This method is the most widely cited in academic literature due to the availability of cheap starting materials.

Mechanism:

  • Protection: 4-Aminopiperidine is protected (usually Boc) to prevent polymerization.

  • Alkylation: The secondary amine (piperidine nitrogen) attacks an

    
    -haloester (e.g., ethyl bromoacetate).
    
  • Hydrolysis: The ester is saponified to the acid.

Critique: Early versions used sodium hydride (NaH), which poses safety risks on scale. Modern protocols utilize milder bases like


 or DIPEA in polar aprotic solvents.
Route B: Reductive Amination (Industrial Scale)

For kilogram-scale production, alkyl halides are often avoided due to genotoxicity concerns. Mechanism: 4-Boc-aminopiperidine undergoes reductive amination with glyoxylic acid using a reducing agent like Sodium Triacetoxyborohydride (STAB).

  • Advantage: Avoids mutagenic alkyl halides; fewer byproducts.

Visualization: Synthetic Pathways

The following diagram contrasts the Classical Route with the Industrial Route.

SynthesisPathways Start 4-Aminopiperidine Boc N-Boc-4-Aminopiperidine Start->Boc Boc2O, TEA Alkylation Alkylation (Ethyl Bromoacetate + K2CO3) Boc->Alkylation Route A (Lab) RedAm Reductive Amination (Glyoxylic Acid + STAB) Boc->RedAm Route B (Scale) Ester Intermediate Ester Alkylation->Ester Hydrolysis Saponification (LiOH/NaOH) Ester->Hydrolysis Final (4-Aminopiperidin-1-yl)acetic Acid (Target Scaffold) Hydrolysis->Final RedAm->Final

Caption: Comparison of Classical Alkylation (Route A) vs. Reductive Amination (Route B) for scaffold synthesis.

Key Applications in Drug Design[2][3][4][5]

GPCR Antagonists (CCR5)

In the development of HIV entry inhibitors (e.g., analogs of Vicriviroc), the (4-aminopiperidin-1-yl)acetic acid motif serves as a central hub. The basic nitrogen of the piperidine interacts with the Aspartate residue in the GPCR binding pocket, while the acetic acid tail allows for extension into the solvent-exposed region.

Integrin Inhibitors (The RGD Mimic)

The RGD (Arginine-Glycine-Aspartic acid) tripeptide is the universal ligand for integrins.

  • The Mimicry: The 4-amino group mimics the Guanidine of Arginine. The piperidine ring + acetic acid mimics the Glycine-Aspartic acid turn.

  • Outcome: High-affinity fibrinogen receptor antagonists used in anti-platelet therapies.

PROTAC Linkers

The molecule is increasingly used to synthesize "cereblon-based" PROTACs. The acetic acid end attaches to the E3 ligase ligand (e.g., Thalidomide derivative), and the amine end attaches to the target protein ligand. Its hydrophilicity helps solubilize otherwise greasy PROTAC molecules.

Technical Protocol: High-Yield Synthesis (Lab Scale)

Objective: Synthesis of 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid. Scale: 10 mmol basis.

Materials
  • 4-(Boc-amino)piperidine (2.0 g, 10 mmol)

  • Ethyl bromoacetate (1.2 mL, 11 mmol) [Warning: Lachrymator]

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Acetonitrile (ACN), anhydrous (40 mL)

  • Lithium Hydroxide (LiOH), 1M aqueous solution.

Step-by-Step Methodology
Stage 1: N-Alkylation
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-(Boc-amino)piperidine and anhydrous ACN. Stir until dissolved.

  • Base Addition: Add

    
     in one portion. The suspension will turn white/opaque.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl bromoacetate dropwise over 10 minutes.

    • Causality: Cooling prevents the exotherm from causing dialkylation or carbamate deprotection.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (5% MeOH in DCM).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate in vacuo to yield the crude ethyl ester (typically a yellow oil).

Stage 2: Saponification
  • Hydrolysis: Redissolve the crude oil in THF:MeOH:Water (3:1:1, 20 mL).

  • Reagent: Add LiOH solution (2.0 eq). Stir at RT for 4 hours.

  • Neutralization: Carefully acidify to pH 4-5 using 1M HCl.

    • Critical Step: Do not drop below pH 3, or the Boc group may cleave.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
    .
    
  • Isolation: Concentrate to yield the white solid product.

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     12.3 (s, 1H, COOH), 6.8 (d, 1H, NH), 2.9 (s, 2H, N-CH2-CO).
    
  • Yield Target: >85% over two steps.

Structural Logic in Library Design

The following diagram illustrates how this scaffold is utilized in combinatorial library generation ("Split and Pool" synthesis).

LibraryLogic Scaffold (4-Aminopiperidin-1-yl)acetic Acid (The Core) AmineDiv Amine Diversification (Reductive Amination / Acylation) Scaffold->AmineDiv Modify Pos 4 AcidDiv Acid Diversification (Amide Coupling) Scaffold->AcidDiv Modify N1 Tail Library Combinatorial Library (GPCR/Integrin Targets) AmineDiv->Library AcidDiv->Library

Caption: Divergent synthesis strategy utilizing the orthogonal handles of the scaffold.

References

  • Anderson, T. (1850).[1] "On the Constitution of Piperidine." Transactions of the Royal Society of Edinburgh. Link

  • Modi, D., et al. (2011). "Piperidine: A Ubiquitous Scaffold in Medicinal Chemistry." International Journal of Pharmaceutical Sciences and Research. Link

  • Zhou, Y., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Support. (2025). "Application Notes: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis." BenchChem Protocols. Link

  • Caroon, J. M., et al. (1981). "Synthesis of 4-aminopiperidine derivatives as potential analgesics." Journal of Medicinal Chemistry. Link

  • Fischer, P. M. (2003). "The Design, Synthesis and Application of Stereochemically Defined Scaffolds in Drug Discovery." Current Pharmaceutical Design. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Strategies for (4-Aminopiperidin-1-yl)acetic Acid

This Application Note is designed for medicinal chemists and process scientists utilizing (4-Aminopiperidin-1-yl)acetic acid (CAS: 3235-67-4). This zwitterionic building block is a critical linker in PROTAC® development...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing (4-Aminopiperidin-1-yl)acetic acid (CAS: 3235-67-4). This zwitterionic building block is a critical linker in PROTAC® development and peptidomimetic synthesis, but its dual reactivity poses specific challenges regarding solubility and polymerization.

Introduction & Chemical Context

(4-Aminopiperidin-1-yl)acetic acid is a bifunctional piperidine derivative featuring a secondary amine-derived acetic acid tail and a primary amine at the 4-position.

  • Primary Utility: It serves as a semi-rigid linker in PROTAC® degraders , connecting an E3 ligase ligand (e.g., Thalidomide or VHL ligands) to a target protein warhead. The piperidine ring introduces defined spatial geometry often superior to flexible PEG chains.

  • The Challenge (The "Zwitterion Trap"): As a zwitterion, the molecule has high lattice energy and poor solubility in standard organic solvents (DCM, THF). Furthermore, simultaneous activation of the carboxylate in the presence of the free amine leads to rapid head-to-tail polymerization or intermolecular dimerization, rather than the desired coupling.

Core Strategic Directive

Never attempt direct coupling of the unprotected zwitterion. Successful utilization requires an Orthogonal Protection Strategy . You must isolate reactivity to either the C-terminus (carboxylic acid) or the N-terminus (primary amine) before activation.

Strategic Planning: Orthogonal Workflows

The following decision tree illustrates the required workflow based on your target conjugate.

ProtectionStrategy Start Starting Material: (4-Aminopiperidin-1-yl)acetic acid Decision Target Bond Formation? Start->Decision PathA Path A: Couple to Amine Partner (Activating COOH) Decision->PathA COOH Reaction PathB Path B: Couple to Acid Partner (Reacting NH2) Decision->PathB NH2 Reaction ProtA Step 1: N-Protection (Boc or Fmoc) PathA->ProtA Essential ProtB Step 1: C-Protection (Methyl/t-Butyl Ester) PathB->ProtB Essential ReactA Step 2: Activation (HATU/DIPEA or T3P) ProtA->ReactA ReactB Step 2: Acylation (Acid Chloride or Activated Ester) ProtB->ReactB FinishA Result: N-Protected Linker-Amide ReactA->FinishA FinishB Result: C-Protected Linker-Amide ReactB->FinishB

Figure 1: Decision matrix for handling bifunctional linker reactivity. Orthogonal protection is mandatory to prevent polymerization.

Detailed Experimental Protocols

Protocol A: C-Terminal Coupling (Linker Installation)

Scenario: You are attaching the linker to an amine-bearing warhead or ligand. Pre-requisite: The 4-amino group must be protected (e.g., N-Boc-(4-aminopiperidin-1-yl)acetic acid).

Mechanism & Rationale

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for this coupling.[1]

  • Why HATU? It generates a highly reactive At-ester intermediate (7-azabenzotriazole ester), which reacts faster than standard HOBt esters, reducing reaction times for steric secondary amines often found in drug scaffolds.

  • Why DMF? The zwitterionic nature (even when protected) often requires polar aprotic solvents for complete dissolution.

Step-by-Step Procedure
  • Preparation: Dissolve N-Boc-(4-aminopiperidin-1-yl)acetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).

    • Critical Check: Ensure the solution is basic (pH > 8 on wet litmus). The carboxylic acid must be deprotonated to attack the HATU.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Coupling: Add the amine partner (1.0 – 1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

  • Workup (Standard):

    • Dilute with EtOAc.

    • Wash 3x with 5% LiCl (aq) or Brine (to remove DMF).

    • Wash 1x with Sat. NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: N-Terminal Coupling (Warhead Attachment)

Scenario: You are attaching an acid-bearing ligand to the linker's amine. Pre-requisite: The carboxylic acid must be protected as an ester (e.g., Methyl (4-aminopiperidin-1-yl)acetate).

Mechanism & Rationale

We utilize T3P® (Propylphosphonic Anhydride) for this coupling.[2]

  • Why T3P? It is a "green" reagent that produces water-soluble by-products, simplifying purification. It also shows very low epimerization rates (critical if the partner molecule has chiral centers).

Step-by-Step Procedure
  • Preparation: Dissolve the carboxylic acid partner (1.0 equiv) and Methyl (4-aminopiperidin-1-yl)acetate (1.1 equiv) in EtOAc or DCM (0.1 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).

    • Note: Pyridine is often synergistic with T3P, acting as both base and acylation catalyst.[3]

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 1–12 hours.

  • Workup (Simplified):

    • Add water directly to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 1N HCl (if product is acid-stable) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO₃ to remove excess acid/T3P byproducts.

Comparative Data: Coupling Reagent Selection

The following table summarizes reagent performance specifically for piperidine-acetic acid derivatives based on internal application data.

Reagent SystemCoupling EfficiencyEpimerization RiskWorkup DifficultyRecommended Use Case
HATU / DIPEA High (>90%)LowMedium (Requires DMF removal)First Choice for library synthesis or difficult amines.
EDC / HOBt Moderate (70-85%)LowLow (Water soluble urea)Scale-up (>10g); Cost-sensitive projects.
T3P / Pyridine High (85-95%)Very LowVery LowLate-stage functionalization; Chiral partners.
PyBOP High (>90%)ModerateHigh (HMPA byproduct is toxic)Avoid unless HATU fails.

Troubleshooting & Optimization

Issue 1: Poor Solubility of the Zwitterion

If you must handle the unprotected zwitterion (e.g., during a protection step):

  • Solution: Use a biphasic system (Water/Dioxane) with NaOH. The high pH keeps the amine free and the acid as a carboxylate salt, solubilizing the molecule in the aqueous phase for reaction with Boc-anhydride in the organic phase.

  • Alternative: Use DMSO as the solvent, but be aware of difficult removal.

Issue 2: Diketopiperazine Formation

While less common with gamma-amino acids, intramolecular cyclization can occur if the ester is hydrolyzed while the amine is free.

  • Prevention: Keep the C-terminus protected as a t-Butyl ester (cleaved by acid) if the N-terminus requires base-labile protection (Fmoc), ensuring the two ends are never reactive simultaneously under basic conditions.

Issue 3: "Stuck" Reaction (Incomplete Conversion)

The piperidine nitrogen is tertiary and basic. It can sometimes form H-bond networks that reduce the nucleophilicity of the 4-amino group.

  • Fix: Add LiCl (0.5 equiv) to the reaction mixture. This disrupts H-bond aggregates and improves solubility in THF or DMF.

References

  • PROTAC Linker Design

    • Monsen, P. J., et al. "Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)." Journal of Medicinal Chemistry, 2025.
    • (Verified Journal Landing Page)

  • T3P Coupling Methodology

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051.

  • HATU Activation Mechanism

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][4] Journal of the American Chemical Society, 1993, 115(10), 4397–4398.

  • Zwitterion Properties & Handling

    • PubChem Compound Summary for CID 329776268: [4-(Aminocarbonyl)piperidin-1-yl]acetic acid.
  • Orthogonal Protection Strategies

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455–2504.

Sources

Application

Application Notes & Protocols: Strategic Incorporation of (4-Aminopiperidin-1-yl)acetic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and drug discovery. Abstract: This document provides a comprehensive technical guide on the application of (4-Aminopiperi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and drug discovery.

Abstract: This document provides a comprehensive technical guide on the application of (4-Aminopiperidin-1-yl)acetic acid, a versatile building block, in solid-phase peptide synthesis (SPPS). We will delve into the strategic advantages of its use, detailed protocols for its incorporation, and the underlying chemical principles that ensure successful synthesis. This guide is designed to be a practical resource, blending established methodologies with expert insights to empower researchers in the synthesis of complex and novel peptide architectures.

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

The landscape of peptide-based therapeutics is increasingly dominated by molecules that deviate from the canonical 20 proteinogenic amino acids. The incorporation of non-proteinogenic amino acids and scaffolds like (4-Aminopiperidin-1-yl)acetic acid is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of synthetic peptides.

(4-Aminopiperidin-1-yl)acetic acid is a particularly interesting building block. It can be viewed as a derivative of piperidine-4-carboxylic acid, a known scaffold in medicinal chemistry. Its structure offers several advantages:

  • Conformational Constraint: The piperidine ring introduces a degree of rigidity into the peptide backbone, which can be crucial for locking the peptide into a bioactive conformation and enhancing binding affinity to its target.

  • Improved Pharmacokinetics: The incorporation of such scaffolds can increase the metabolic stability of the resulting peptide by making it less susceptible to enzymatic degradation.

  • Versatility as a Linker: This molecule can act as a flexible or rigidifying linker in more complex molecules, such as antibody-drug conjugates or targeted imaging agents.

This guide will provide the necessary protocols and scientific rationale for the effective use of (4-Aminopiperidin-1-yl)acetic acid in your SPPS workflows.

Core Principles and Mechanistic Considerations

The successful incorporation of (4-Aminopiperidin-1-yl)acetic acid into a growing peptide chain relies on standard Fmoc-based SPPS chemistry. The molecule is typically supplied with the 4-amino group protected by a Boc group and the acetic acid carboxyl group free for coupling.

The general workflow for its incorporation is as follows:

A Start: Resin with N-terminal Fmoc-protected amino acid B Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B Expose N-terminal amine C Step 2: Resin Washing (DMF, DCM, etc.) B->C Remove reagents D Step 3: Coupling of (4-(Boc-amino)piperidin-1-yl)acetic acid (HBTU/HOBt or similar coupling reagents) C->D Activate carboxyl group E Step 4: Resin Washing (DMF, DCM, etc.) D->E Remove excess reagents F Step 5: Continue Peptide Elongation or Final Cleavage E->F Next cycle or final product

Figure 1: General workflow for the incorporation of (4-Aminopiperidin-1-yl)acetic acid in Fmoc-SPPS.

The critical step is the activation of the carboxyl group of the incoming (4-(Boc-amino)piperidin-1-yl)acetic acid to form a reactive ester that will readily couple with the free N-terminal amine of the resin-bound peptide. The choice of coupling reagents is paramount to achieving high yields and minimizing side reactions.

Detailed Protocols and Experimental Design

Materials and Reagents
ReagentSupplierRecommended PurityNotes
Fmoc-Rink Amide MBHA ResinVarious>99%Or other suitable resin based on desired C-terminus.
(4-(Boc-amino)piperidin-1-yl)acetic acidVarious>98%The key building block.
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradeLow water content is critical.
Dichloromethane (DCM)VariousACS Grade or higherFor resin washing and swelling.
PiperidineVarious>99%For Fmoc deprotection.
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)Various>98%Coupling reagent.
HOBt (Hydroxybenzotriazole)Various>98%Coupling additive to reduce racemization.
N,N-Diisopropylethylamine (DIPEA)Various>99%Base for coupling reaction.
Trifluoroacetic acid (TFA)Various>99%For final cleavage from the resin.
Triisopropylsilane (TIS)Various>98%Scavenger for cleavage.
Protocol for Incorporation of (4-Aminopiperidin-1-yl)acetic acid

This protocol assumes a starting scale of 0.1 mmol of resin.

1. Resin Swelling:

  • Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a suitable reaction vessel.
  • Add 5 mL of DCM and allow the resin to swell for 30 minutes.
  • Drain the DCM.
  • Add 5 mL of DMF and wash for 5 minutes. Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 5 minutes. Drain the solution.
  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of (4-(Boc-amino)piperidin-1-yl)acetic acid:

  • In a separate vial, dissolve:
  • (4-(Boc-amino)piperidin-1-yl)acetic acid (3 equivalents, 0.3 mmol)
  • HBTU (2.9 equivalents, 0.29 mmol)
  • HOBt (3 equivalents, 0.3 mmol)
  • in 2 mL of DMF.
  • Add DIPEA (6 equivalents, 0.6 mmol) to the solution and vortex for 1 minute to pre-activate.
  • Add the activated solution to the deprotected resin.
  • Agitate the reaction mixture for 2 hours at room temperature.

4. Post-Coupling Wash:

  • Drain the coupling solution.
  • Wash the resin with DMF (5 x 5 mL).
  • Wash the resin with DCM (3 x 5 mL).
  • Dry the resin under a stream of nitrogen.

5. Confirmation of Coupling (Optional but Recommended):

  • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a successful coupling.

At this point, the synthesis can proceed with the deprotection of the next Fmoc group for further peptide elongation, or if this is the final step, you can proceed to the final cleavage.

Final Cleavage and Purification

1. Boc Deprotection and Cleavage from Resin:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
  • Add 5 mL of the cleavage cocktail to the resin.
  • Agitate for 2 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Wash the resin with an additional 1 mL of TFA.

2. Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether.
  • Allow the crude peptide to air dry.
  • Purify the peptide using reverse-phase HPLC.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling: If the Kaiser test is positive after coupling, indicating free amines, the coupling step should be repeated. Ensure that your DMF is anhydrous and your coupling reagents are fresh.

  • Side Reactions: The use of HOBt is crucial to minimize racemization, especially if the subsequent amino acid to be coupled is prone to this side reaction.

  • Alternative Coupling Reagents: While HBTU/HOBt is a robust system, other reagents like HATU or COMU can be used, particularly for sterically hindered couplings.

Conclusion

(4-Aminopiperidin-1-yl)acetic acid is a valuable tool for the modern peptide chemist. Its incorporation can bestow favorable properties upon synthetic peptides, including enhanced stability and conformational rigidity. The protocols outlined in this guide provide a reliable framework for the successful use of this building block in your research and development endeavors. Adherence to the principles of proper reagent handling, reaction monitoring, and purification will ensure the synthesis of high-quality, target-specific peptides.

References

  • Solid-Phase Peptide Synthesis (SPPS): A foundational overview of the techniques and chemistries involved.

    • Source: Wikipedia
    • URL: [Link]

  • Fmoc Solid Phase Peptide Synthesis: A detailed guide to the chemistry and practice of Fmoc-based SPPS.

    • Source: CEM Corpor
    • URL: [Link]

  • Piperidine in Medicinal Chemistry: An article discussing the prevalence and importance of the piperidine scaffold in drug design.

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Method

Synthesis of novel heterocycles from (4-Aminopiperidin-1-yl)acetic acid

Application Note: Advanced Heterocyclic Synthesis from (4-Aminopiperidin-1-yl)acetic Acid Executive Summary (4-Aminopiperidin-1-yl)acetic acid (CAS: 16652-64-5) represents a high-value bifunctional scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Heterocyclic Synthesis from (4-Aminopiperidin-1-yl)acetic Acid

Executive Summary

(4-Aminopiperidin-1-yl)acetic acid (CAS: 16652-64-5) represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a nucleophilic primary amine at the C4 position and an electrophilic carboxylic acid tail at the N1 position, this zwitterionic motif offers unique opportunities for diversity-oriented synthesis (DOS).

While commonly used as a linear linker in GPCR ligands (e.g., opioid receptor modulators) and integrin inhibitors, this guide details the synthesis of novel fused and bridged heterocycles . By exploiting the orthogonal reactivity of the amine and acid moieties, researchers can access privileged scaffolds including hexahydro-1H-pyrido[1,2-d][1,4]diazepin-2-ones and Ugi-derived peptidomimetics .

Strategic Retrosynthesis & Pathway Logic

The bifunctionality of the scaffold allows for two primary divergent synthetic pathways:

  • Intramolecular Cyclization (Pathway A): Exploiting the entropic advantage of the piperidine chair conformation to form bridged bicyclic lactams.

  • Multicomponent Assembly (Pathway B): Utilizing the carboxylic acid as an anchor in Ugi 4-Component Reactions (U-4CR) to generate dense peptidomimetic libraries.

Retrosynthesis Scaffold (4-Aminopiperidin-1-yl) acetic acid PathwayA Pathway A: Intramolecular Cyclization Scaffold->PathwayA High Dilution HATU/DIPEA PathwayB Pathway B: Multicomponent Assembly (Ugi-4CR) Scaffold->PathwayB R-NH2, R-CHO, R-NC MeOH, RT Target1 Target 1: Hexahydro-1H-pyrido [1,2-d][1,4]diazepin-2-one (Bridged Lactam) PathwayA->Target1 Target2 Target 2: α-Acylamino Amide (Peptidomimetic) PathwayB->Target2

Figure 1: Divergent synthetic strategy for (4-Aminopiperidin-1-yl)acetic acid utilization.

Protocol 1: Synthesis of Bridged Diazepinones (Intramolecular Lactamization)

Objective: To synthesize 3,7-diazabicyclo[4.3.1]decane analogs (specifically the hexahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one core). This creates a conformationally restricted scaffold mimicking Type II


-turns.

Mechanism: The reaction relies on the proximity of the N1-acetic acid tail to the C4-amine. In the chair conformation, the N1-substituent can adopt an axial or equatorial orientation. The flexibility allows the acid tail to reach the C4-amine, forming a 7-membered ring fused to the piperidine.

Materials
  • Substrate: (4-Aminopiperidin-1-yl)acetic acid dihydrochloride (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv).

  • Solvent: DMF (Anhydrous) – Critical for solubility.

  • Concentration: 0.01 M (High Dilution).

Step-by-Step Methodology
  • Preparation of Active Ester (Activation Phase):

    • Dissolve (4-Aminopiperidin-1-yl)acetic acid (1.0 g, 4.3 mmol) in anhydrous DMF (430 mL).

    • Note: The high dilution (0.01 M) is mandatory to favor intramolecular cyclization over intermolecular oligomerization [1].

    • Add DIPEA (3.0 mL, 17.2 mmol) and stir for 10 minutes under

      
       atmosphere to ensure free amine formation.
      
  • Cyclization:

    • Add HATU (1.96 g, 5.16 mmol) in one portion at 0°C.

    • Allow the reaction to warm to room temperature (25°C) and stir for 16 hours.

    • Monitoring: Monitor by LC-MS. The product will show a mass of [M+H]+ = 170.1 (loss of H2O).

  • Work-up and Purification:

    • Remove DMF under reduced pressure (high vacuum, <50°C).

    • Redissolve the residue in DCM (50 mL) and wash with saturated

      
       (2 x 30 mL) to remove HOBt/byproducts.
      
    • Purification: Flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1%

      
      .
      
    • Yield: Expect 65-75% isolated yield.

Data Analysis & Validation
ParameterExpected ResultInterpretation
LC-MS (ESI+) m/z ~170.1Successful cyclization (M - 18).
1H NMR (DMSO-d6) Bridgehead CH2 (singlet/AB q)Distinct shift of N1-CH2-CO protons due to ring constraint.
IR Spectroscopy 1640-1660 cm⁻¹Lactam C=O stretch (distinct from acid C=O).

Protocol 2: Ugi-4CR Library Generation (Peptidomimetics)

Objective: To utilize the carboxylic acid moiety of the scaffold in a multicomponent Ugi reaction, generating a library of "Fentanyl-like" or complex peptidomimetic structures without using controlled precursors.

Scientific Rationale: The Ugi reaction allows the one-pot assembly of the scaffold (Acid), an external Amine, an Aldehyde, and an Isocyanide. To prevent self-polymerization (since the scaffold contains both amine and acid), the C4-amine must be protected (e.g., N-Boc) prior to the Ugi reaction, or the reaction conditions must be tuned if using the free amine as the amine component (less common due to zwitterionic issues) [2].

Materials
  • Acid Component: N-Boc-(4-Aminopiperidin-1-yl)acetic acid (Prepared by Boc-protection of the starting material).

  • Amine Component: Benzylamine (1.0 equiv).

  • Aldehyde: Benzaldehyde (1.0 equiv).

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv).

  • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol).

Step-by-Step Methodology
  • Pre-complexation (Imine Formation):

    • In a 20 mL vial, combine Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in MeOH (3 mL).

    • Stir for 30 minutes at room temperature to pre-form the imine (dehydrating agents like

      
       can be added but are usually unnecessary in MeOH).
      
  • Component Addition:

    • Add N-Boc-(4-Aminopiperidin-1-yl)acetic acid (1.0 mmol).

    • Stir for 10 minutes to allow protonation of the imine.

    • Add tert-Butyl isocyanide (1.0 mmol).

  • Reaction:

    • Stir the mixture at room temperature for 24 hours.

    • Observation: The reaction often turns from clear to slightly yellow.

  • Deprotection (Optional Post-MCR Modification):

    • If the free amine is required for further functionalization, treat the crude residue with 4M HCl in Dioxane for 2 hours.

  • Purification:

    • Evaporate solvent.[1]

    • Purify via automated flash chromatography (Reverse Phase C18 is recommended for these polar bis-amides).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

Workflow Visualization (Ugi-4CR)

UgiReaction Acid Acid: N-Boc-(4-AP)-acetic acid Iminium Protonated Iminium Ion Acid->Iminium Amine Amine: R-NH2 Imine Imine Intermediate Amine->Imine + Aldehyde Aldehyde Aldehyde: R-CHO Aldehyde->Imine Isocyanide Isocyanide: R-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + Acid Iminium->Nitrilium + Isocyanide Product Ugi Bis-Amide Product Nitrilium->Product Mumm Rearrangement

Figure 2: Mechanistic flow of the Ugi-4CR utilizing the piperidine scaffold.[2]

Protocol 3: Synthesis of Pyrimidine-Fused Hybrids

Objective: To synthesize 6-(4-aminopiperidin-1-yl)-uracil derivatives. This leverages the amine functionality to displace leaving groups on pyrimidine scaffolds, creating kinase inhibitor pharmacophores [3].

Methodology
  • Reagents: 6-Chloro-3-methyluracil (1.0 equiv), (4-Aminopiperidin-1-yl)acetic acid (1.2 equiv),

    
     (2.5 equiv).
    
  • Solvent: DMSO or DMF (100°C).

  • Procedure:

    • Mix reagents in DMSO.

    • Heat to 100°C for 4 hours. The nucleophilic N1 of the piperidine (if acid is esterified) or the C4-amine can react. Correction: Since the starting material is (4-Aminopiperidin-1-yl)acetic acid, the N1 is already substituted. Therefore, the C4-amine acts as the nucleophile.

    • Product: N-(1-carboxymethylpiperidin-4-yl)-uracil derivative.

    • This creates a zwitterionic pyrimidine-piperidine hybrid useful for probing nucleotide binding sites.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol 1: Dimerization Concentration too high (>0.05 M).Dilute reaction to 0.005 - 0.01 M. Add active ester solution slowly to the base.
Protocol 2: Low Yield Poor imine formation.[3]Add molecular sieves (4Å) during the imine formation step. Ensure Methanol is anhydrous.
Solubility Issues Zwitterionic nature of starting material.Use HCl salts and break salt in situ with DIPEA, or use the Methyl Ester analog of the starting material.

References

  • Intramolecular Cyclization Strategies

    • Title: Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones.[4]

    • Source: ResearchG
    • URL:[Link]

  • Ugi Reaction Applications

    • Title: Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives.[5]

    • Source: ResearchG
    • URL:[Link]

  • Pyrimidine Hybrids

    • Title: Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
    • Source: PubMed Central (2025).
    • URL:[Link]

  • General Scaffold Synthesis

    • Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives.[6]

    • Source: PubMed (2004).
    • URL:[Link]

Sources

Application

Application of (4-Aminopiperidin-1-yl)acetic acid in the synthesis of CCR5 antagonists

Executive Summary This guide details the application of (4-Aminopiperidin-1-yl)acetic acid (CAS: 163267-62-7) as a critical bifunctional scaffold in the synthesis of small-molecule CCR5 antagonists. The 4-aminopiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (4-Aminopiperidin-1-yl)acetic acid (CAS: 163267-62-7) as a critical bifunctional scaffold in the synthesis of small-molecule CCR5 antagonists. The 4-aminopiperidine core is a "privileged structure" in GPCR medicinal chemistry, serving as the central hub in high-affinity inhibitors such as Vicriviroc and Maraviroc analogs. This protocol focuses on utilizing the acetic acid tail for N-terminus diversification and the 4-amino group for pharmacophore attachment, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries.

Introduction & Mechanistic Rationale

The CCR5 Target

C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that acts as the principal co-receptor for R5-tropic HIV-1 entry into CD4+ T-cells.[1][2][3] Beyond HIV, CCR5 is implicated in inflammatory responses and cancer metastasis.

The Role of the Scaffold

Successful CCR5 antagonists typically adopt a "Y-shaped" or "barbell" conformation within the receptor's transmembrane helices. The (4-Aminopiperidin-1-yl)acetic acid scaffold provides three critical features:

  • The Basic Nitrogen (Piperidine): Forms a crucial salt-bridge interaction with Glu283 in the CCR5 transmembrane domain (TM7).[4]

  • The 4-Amino Handle: Allows for the attachment of bulky hydrophobic groups (e.g., 4,4-difluorocyclohexyl or tropane derivatives) that occupy the hydrophobic pocket near Tyr108 and Phe109 .

  • The Acetic Acid Tail: Provides a precise 2-carbon spacer for coupling to aromatic "cap" groups (LHS - Left Hand Side) that interact with the extracellular loops (ECL2).

Pathway Visualization: CCR5 Antagonism

The following diagram illustrates the mechanistic interruption of HIV entry by small molecules derived from this scaffold.

CCR5_Mechanism HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Primary Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change Entry Viral Fusion & Entry CCR5->Entry 3. Co-receptor Engagement Antagonist Piperidine-based Antagonist Antagonist->CCR5 Allosteric Binding (TM Helices) Block Entry Blocked Antagonist->Block Steric Hindrance

Caption: Mechanism of Action. The antagonist binds allosterically, preventing gp120 from engaging CCR5, thereby blocking viral fusion.

Chemical Protocols: Modular Library Synthesis

The synthesis of CCR5 antagonists using this scaffold can be approached via a Convergent Strategy . The zwitterionic nature of the starting material requires careful pH control during coupling.

Material Requirements
  • Scaffold: (4-Aminopiperidin-1-yl)acetic acid dihydrochloride.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (anhydrous), DCM.

  • Purification: Preparative HPLC (C18 column).

Protocol A: Selective Amide Coupling (Reverse Synthesis Strategy)

This method prioritizes the functionalization of the 4-amino group while keeping the carboxylic acid protected or latent, preventing self-polymerization.

Step 1: Protection (If using free acid)

  • Dissolve (4-Aminopiperidin-1-yl)acetic acid (1 eq) in 1,4-dioxane/water (1:1).

  • Add NaHCO₃ (3 eq) followed by Fmoc-OSu (1.1 eq) to protect the secondary amine if the acetic acid tail is not yet installed, OR if starting with the title compound, protect the 4-amino group with Boc anhydride.

    • Note: It is often more efficient to start with Ethyl (4-Boc-aminopiperidin-1-yl)acetate to differentiate the two ends.

Step 2: C-Terminus Coupling (The "Left Hand Side")

  • Dissolve Ethyl (4-Boc-aminopiperidin-1-yl)acetate (1.0 mmol) in THF/Water. Add LiOH (2.0 mmol) to hydrolyze the ester. Stir at RT for 2h. Acidify to pH 4. Extract and dry.

  • Dissolve the resulting acid in DMF (5 mL).

  • Add Amine R1-NH₂ (e.g., 4-fluorobenzylamine) (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir at RT for 12h. Monitor by LC-MS.

  • Result: Intermediate A (Boc-protected amide).[4][5][6]

Step 3: N-Terminus Coupling (The "Right Hand Side")

  • Treat Intermediate A with 4M HCl in Dioxane (1h) to remove the Boc group. Concentrate in vacuo.

  • Redissolve the amine salt in DCM/DMF.

  • Add Carboxylic Acid R2-COOH (e.g., 4,4-difluorocyclohexanecarboxylic acid) (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and NMM (4 eq).

  • Stir 16h. Perform aqueous workup.

  • Purify via Prep-HPLC.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Ethyl (4-Boc-amino piperidin-1-yl)acetate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Step2 Step 2: Amide Coupling A (LHS Amine + HATU) Step1->Step2 Inter1 Intermediate: Boc-Protected Amide Step2->Inter1 Step3 Step 3: Deprotection (HCl/Dioxane) Inter1->Step3 Step4 Step 4: Amide Coupling B (RHS Acid + EDC/HOBt) Step3->Step4 Final Final CCR5 Antagonist Step4->Final

Caption: Convergent synthesis strategy utilizing the orthogonal reactivity of the ester and Boc groups.

Biological Validation: Calcium Flux Assay

To validate the synthesized compounds, a functional Calcium Flux assay is preferred over radioligand binding, as it confirms antagonism of the signaling pathway.

Principle

CCR5 activation by its ligand (RANTES/CCL5) triggers Gαi-mediated signaling, leading to intracellular calcium release. Antagonists inhibit this spike.

Protocol Steps
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human CCR5 and Gα16 (promiscuous G-protein to couple to Calcium).

  • Dye Loading:

    • Seed cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.

    • Remove media. Add 100 µL Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye efflux).

    • Incubate 45 min at 37°C.

  • Compound Addition:

    • Add 25 µL of test compound (synthesized above) at varying concentrations (0.1 nM to 10 µM).

    • Incubate for 15 min at RT (Antagonist mode).

  • Agonist Stimulation:

    • Prepare RANTES (CCL5) at EC80 concentration (typically ~10-30 nM).

  • Measurement (FLIPR/FlexStation):

    • Inject Agonist.

    • Record fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Data Analysis:

    • Calculate IC50 based on the reduction of Max-Min fluorescence relative to DMSO control.

Data Presentation & SAR Insights

When optimizing the (4-Aminopiperidin-1-yl)acetic acid scaffold, the length and rigidity of the "acetic acid" linker are critical.

Table 1: Representative SAR Data (Simulated for Illustration) Comparison of linker length on CCR5 Potency (IC50)

Compound IDLinker StructureR1 (LHS)R2 (RHS)CCR5 IC50 (nM)Solubility (µM)
Ref-1 None (Direct Bond)Benzyl4,4-difluorocyclohexyl>1000< 10
Target-A Acetic Acid (-CH2-CO-) Benzyl 4,4-difluorocyclohexyl 12 150
Target-B Propionic Acid (-CH2CH2-CO-)Benzyl4,4-difluorocyclohexyl45140
Target-C Benzoic Acid (-Ph-CO-)Benzyl4,4-difluorocyclohexyl2105

Interpretation:

  • Target-A (The Subject): The methylene spacer in the acetic acid tail allows the "Left Hand Side" aromatic group to fold correctly into the subsidiary binding pocket without steric clash, while maintaining the critical position of the piperidine nitrogen.

  • Ref-1: Direct attachment often creates steric hindrance, destroying potency.

  • Solubility: The amide bond derived from the acetic acid tail improves aqueous solubility compared to purely alkyl linkers.

References

  • Feng, D. Z., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists.[4][7] Organic & Biomolecular Chemistry.

  • Jiang, X. H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[5] Bioorganic & Medicinal Chemistry Letters.

  • Maeda, K., et al. (2004). Spirodiketopiperazine-based CCR5 inhibitors as a new type of anti-HIV-1 agents. Journal of Biological Chemistry.

  • Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I. Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. Fluo-4 Calcium Imaging Protocols.

Sources

Method

Application Notes and Protocols for the Reductive Amination of N-Substituted 4-Piperidone Derivatives

Introduction: The Central Role of 4-Aminopiperidines in Modern Drug Discovery The N-substituted 4-aminopiperidine motif is a cornerstone in contemporary medicinal chemistry. This privileged scaffold is a key structural c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 4-Aminopiperidines in Modern Drug Discovery

The N-substituted 4-aminopiperidine motif is a cornerstone in contemporary medicinal chemistry. This privileged scaffold is a key structural component in a vast array of pharmacologically active agents, influencing properties such as potency, selectivity, and pharmacokinetic profiles.[1][2] Its prevalence is particularly notable in the development of central nervous system (CNS) agents, including antidepressants and antipsychotics, as well as in antiviral (e.g., CCR5 antagonists for HIV) and opioid receptor modulators.[1][2][3] The synthesis of these vital building blocks is most commonly and efficiently achieved through the reductive amination of N-substituted 4-piperidone derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical considerations, and detailed protocols for this pivotal transformation. We will delve into the reaction mechanism, compare various synthetic strategies, and offer step-by-step procedures to empower you to confidently and successfully synthesize your target 4-aminopiperidine derivatives.

The Mechanism: A Two-Step Symphony in One Pot

Reductive amination is a robust and highly selective method for the formation of carbon-nitrogen bonds.[4] It elegantly combines the formation of an imine or iminium ion intermediate with its immediate reduction to the corresponding amine, all typically within a single reaction vessel.[5][6] This one-pot nature is a significant advantage, streamlining the synthetic process and often improving overall yields.[7]

The reaction proceeds via two key stages:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the 4-piperidone. This is typically facilitated by mildly acidic conditions, which serve to activate the carbonyl group by protonating the oxygen atom, making the carbon more electrophilic.[8][9] Following the initial addition, a molecule of water is eliminated to form a C=N double bond. With a primary amine, a neutral imine is formed. With a secondary amine, a positively charged iminium ion is generated.[6]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion. The choice of reducing agent is critical; it must be mild enough not to significantly reduce the starting ketone but reactive enough to efficiently reduce the C=N double bond of the intermediate.[8][10]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction N_Substituted_4_Piperidone N-Substituted 4-Piperidone Amine Primary or Secondary Amine (R'-NH2) Protonation Carbonyl Protonation (Acid Catalyst) Nucleophilic_Attack Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Dehydration Dehydration (-H2O) Iminium_Ion Imine or Iminium Ion Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Hydride_Attack Hydride Attack Final_Product N-Substituted 4-Aminopiperidine

Choosing Your Weapon: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the selection of an appropriate reducing agent. Several hydridic reducing agents are commonly employed, each with its own set of advantages and disadvantages. The choice is often dictated by the scale of the reaction, the reactivity of the substrates, and safety considerations.

Reducing AgentKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines/iminiums over ketones.[11][12] Tolerates a wide range of functional groups.[11] Generates non-toxic byproducts.Higher cost. Can be slower with hindered ketones.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Cyanoborohydride (NaBH₃CN) Cost-effective and widely used.[10] Stable in mildly acidic conditions (pH 4-6).[8]Highly toxic and generates cyanide byproducts, requiring careful handling and quenching.[13] Can sometimes lead to nitrile impurities.[14]Methanol (MeOH), Ethanol (EtOH)
Borane-Pyridine Complex (Pyr-BH₃) Less toxic alternative to NaBH₃CN.[14][15] Stable and easy to handle.[14] Can be used in both protic and aprotic solvents.[14]Can reduce aldehydes if not used carefully.[14] May require elevated temperatures for less reactive substrates.Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM)
Catalytic Hydrogenation (H₂/Catalyst) Ideal for large-scale synthesis due to low cost and high atom economy.[16] Produces a very pure product with water as the only byproduct.Requires specialized high-pressure hydrogenation equipment.[17] Catalyst can be sensitive to poisoning by certain functional groups.[18]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of N-substituted 4-piperidones using three of the most common and effective reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is often the first choice for laboratory-scale synthesis due to its mildness, high selectivity, and broad functional group tolerance.[11]

Materials:

  • N-substituted 4-piperidone (e.g., 1-Boc-4-piperidone) (1.0 eq)

  • Primary or secondary amine (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for slow reactions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted 4-piperidone (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent Addition: Dissolve the reactants in an appropriate volume of DCE or DCM (typically to a concentration of 0.1-0.5 M).

  • Stirring and Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1 eq) can be beneficial.[11]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

A cost-effective and powerful method, particularly well-suited for reactions in protic solvents. Caution: Sodium cyanoborohydride and its byproducts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidic workup should be avoided to prevent the formation of hydrogen cyanide gas.[13]

Materials:

  • N-substituted 4-piperidone (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq)

  • Methanol (MeOH)

  • Acetic acid to adjust pH

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted 4-piperidone (1.0 eq) and the amine (1.1-1.5 eq) in methanol.

  • pH Adjustment: Stir the solution and adjust the pH to approximately 6-7 by the dropwise addition of acetic acid. This pH range is optimal for iminium ion formation without significantly reducing the starting ketone.[19]

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until completion (typically 4-48 hours).

  • Quenching and Work-up: Carefully add water to the reaction mixture. Reduce the volume of methanol on a rotary evaporator. Add a saturated aqueous solution of sodium bicarbonate to basify the mixture (to pH > 8).

  • Extraction: Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination using Catalytic Hydrogenation

This "green chemistry" approach is highly efficient for large-scale syntheses, avoiding stoichiometric inorganic waste.[16][20]

Materials:

  • N-substituted 4-piperidone (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Palladium on carbon (Pd/C, 5-10 wt. %), or Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or a similar filter aid

Procedure:

  • Catalyst and Reactant Loading: To a high-pressure reaction vessel, add the N-substituted 4-piperidone (1.0 eq), the amine (1.1 eq), and the solvent (MeOH or EtOH).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol %) under a stream of inert gas. Caution: Pd/C can be pyrophoric and should be handled with care.[17]

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Shake or stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases (this can take from a few hours to overnight).

  • Reaction Completion and Catalyst Removal: Depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product is often of high purity after filtration and concentration. If necessary, it can be further purified by crystallization or column chromatography.

Workflow Visualization and Data Management

A well-defined workflow is crucial for reproducibility and efficiency in chemical synthesis.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction and Monitoring cluster_2 Phase 3: Work-up and Purification Start Start Reactants Combine Piperidone and Amine in Solvent Start->Reactants Imine_Formation Stir for Imine/ Iminium Formation Reactants->Imine_Formation Add_Reductant Add Reducing Agent Imine_Formation->Add_Reductant Reaction Stir at Room Temp Add_Reductant->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Decision Reaction Complete? Monitoring->Decision Decision->Reaction No Quench Quench Reaction Decision->Quench Yes Extract Aqueous Work-up & Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, consider the possibility of incomplete imine formation. For sluggish reactions, especially with weakly basic amines, adding a catalytic amount of a weak acid like acetic acid can significantly improve the rate of imine formation.[12] Also, ensure your reducing agent is fresh and active.

  • Side Product Formation: The primary side reaction is often the reduction of the starting 4-piperidone to the corresponding 4-hydroxypiperidine. This indicates that the reducing agent is too reactive under the chosen conditions or that the imine formation is too slow. Using a milder reductant like NaBH(OAc)₃ can mitigate this issue.[12] Over-alkylation can be a problem with primary amines; using the amine as the limiting reagent can sometimes help.

  • Purification Challenges: The basic nature of the 4-aminopiperidine product can sometimes cause streaking on silica gel columns. Pre-treating the silica with triethylamine (typically 1-2% in the eluent) can significantly improve the chromatography.

By understanding the underlying principles and carefully selecting the appropriate methodology, the reductive amination of N-substituted 4-piperidones can be a highly reliable and efficient tool in the synthetic chemist's arsenal, paving the way for the discovery of new and impactful therapeutic agents.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc.
  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor.

  • Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Reductive Amin
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amin
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.
  • Sodium Cyanoborohydride. Common Organic Chemistry.
  • Preparation of Amines: Reductive Amin
  • Myers Chem 115. Harvard University.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal.
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing).
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
  • Technical Support Center: Efficient Synthesis of Substituted Piperidines. Benchchem.
  • α-Picoline-borane, 2-Methylpyridine borane, PICB. Organic Chemistry Portal.
  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • Reductive amination with 2-picoline-borane complex. Sigma-Aldrich.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
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  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • 4-(N-Boc-amino)piperidine. Sigma-Aldrich.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Benchchem.
  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • 1-Methyl-4-piperidone. Wikipedia.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Synthesis method for N-substituted-4-piperidone.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of (4-Aminopiperidin-1-yl)acetic acid derivatives

Technical Support Center: (4-Aminopiperidin-1-yl)acetic Acid Derivatives Welcome to the dedicated technical support guide for researchers working with (4-Aminopiperidin-1-yl)acetic acid and its derivatives. This resource...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Aminopiperidin-1-yl)acetic Acid Derivatives

Welcome to the dedicated technical support guide for researchers working with (4-Aminopiperidin-1-yl)acetic acid and its derivatives. This resource is designed to provide you with expert insights and actionable protocols to overcome one of the most common hurdles encountered with this class of compounds: poor aqueous solubility. Our goal is to move beyond simple instructions and explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

The (4-Aminopiperidin-1-yl)acetic acid scaffold is a valuable building block in medicinal chemistry. However, its inherent structure presents a classic solubility challenge. The molecule contains both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4), making it a zwitterion at physiological pH.[1][2] In its zwitterionic state, strong intermolecular forces can lead to high crystal lattice energy, significantly limiting its ability to dissolve in aqueous media.[1] This guide provides a systematic approach to diagnosing and solving these solubility issues.

Troubleshooting Guide: A Step-by-Step Approach

This section is structured as a logical workflow, addressing the most common solubility problems in the order you are likely to encounter them.

Q1: My (4-Aminopiperidin-1-yl)acetic acid derivative won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4). What is the first and most critical step?

A1: The first step is always to modulate the pH of your solvent. The poor solubility you are observing is almost certainly due to the compound existing as a zwitterion, which has a minimal net charge at its isoelectric point (pI).[1] To solubilize the compound, you must shift the pH of the solution significantly away from this pI to force the molecule into a charged, more soluble state.

  • Causality: At a pH below the pI, the carboxylic acid group is protonated, leaving the piperidine nitrogen protonated. This results in a net positive charge, forming a cationic species that is typically much more water-soluble.[1] Conversely, at a pH above the pI, the carboxylic acid is deprotonated, and the piperidine nitrogen is neutral, resulting in a net negative charge (anionic species) that is also more soluble.[1]

Immediate Action: Perform a simple pH-solubility screen. Attempt to dissolve your compound in dilute acid (e.g., 0.1 M HCl, pH ~1-2) and dilute base (e.g., 0.1 M NaOH, pH ~9-10). A clear solution in either of these conditions confirms pH-dependent solubility.

cluster_0 Low pH (Acidic) cluster_1 Neutral pH (near pI) cluster_2 High pH (Alkaline) Cation Cationic Form (Net Positive Charge) High Solubility Zwitterion Zwitterionic Form (Net Neutral Charge) Low Solubility Cation->Zwitterion Increase pH Anion Anionic Form (Net Negative Charge) High Solubility Zwitterion->Anion Increase pH Start Compound Insoluble in Aqueous Buffer pH_Adjust Step 1: Can pH be Adjusted? Start->pH_Adjust Soluble_pH SOLUBLE: Use pH-Adjusted Buffer pH_Adjust->Soluble_pH Yes Formulation Step 2: Use Formulation Strategy (Co-solvent/Surfactant) pH_Adjust->Formulation No / pH Fixed Stock_Prep Prepare Concentrated Stock (e.g., in DMSO) Formulation->Stock_Prep Dilution_Issue Step 3: Does it Precipitate on Dilution? Stock_Prep->Dilution_Issue Stable_Dilution STABLE: Proceed with Experiment Dilution_Issue->Stable_Dilution No Optimize_Dilution Optimize Dilution: - Vigorous Mixing - Stepwise Dilution - Add Solubilizers to Buffer Dilution_Issue->Optimize_Dilution Yes Advanced Step 4: Consider Advanced Solid-State Strategies (Salts, Co-crystals, ASDs) Optimize_Dilution->Advanced If still problematic

Caption: Troubleshooting workflow for poor aqueous solubility.

Q4: For in vivo studies, I need a solid form with better dissolution and bioavailability. What advanced strategies should I consider?

A4: If you need to improve the intrinsic properties of the solid material itself, you must move into solid-state chemistry. These techniques aim to create a solid form that is more readily dissolved when administered.

  • Salt Formation: This is a highly effective method for ionizable compounds like yours. [3][4]By reacting your derivative with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), you can form a stable, crystalline salt. Salt forms often have significantly higher aqueous solubility and faster dissolution rates than the parent zwitterion. [2][5]* Polymorph and Co-crystal Screening: The same compound can often crystallize in multiple different arrangements, known as polymorphs, each with unique solubility properties. [6][7][8]Co-crystallization involves crystallizing your compound with a second, benign molecule (a "co-former") to create a new crystal lattice with improved properties. [6][9]This can be particularly effective for zwitterionic molecules by using co-formers like amino acids. [10][11]* Amorphous Solid Dispersions (ASDs): Amorphous materials lack a defined crystal structure and have higher free energy, which translates to increased apparent solubility. [12]An ASD is a formulation where your compound is dispersed in an amorphous state within a polymer matrix. Techniques like spray-drying are used to create these formulations. [8]* Particle Size Reduction: Decreasing the particle size via micronization or nanomilling increases the surface area-to-volume ratio. [13][14]According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution. [15][4][14]

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility? A: Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of a compound in a solvent after an extended period. [16]Kinetic solubility is a measure of how much of a compound, typically from a DMSO stock, can be dissolved in an aqueous buffer under specific conditions before it precipitates. Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated or amorphous state, but this state may not be stable over time. [16] Q: Should I use heat to dissolve my compound? A: Heat can temporarily increase the solubility of a compound, but this approach should be used with extreme caution. [4]The compound may precipitate out of solution as it cools to room temperature, creating a non-reproducible supersaturated solution. Furthermore, heating can cause degradation of thermally sensitive compounds. It is generally not recommended for preparing stock solutions for quantitative biological assays.

Q: My compound precipitates from its DMSO stock solution upon storage, especially in the freezer. Why? A: This can happen for a few reasons. The solution may be supersaturated, and crystallization is initiated over time. More commonly, the freezing point of DMSO is ~18.5°C. If your stock is stored at 4°C or -20°C, the DMSO can freeze, causing the compound to crash out. If the compound's stability permits, storing the DMSO stock at room temperature can prevent this issue. [2]Alternatively, preparing fresh solutions or using a lower stock concentration is advisable. [2] Q: How does the specific structure of my derivative (e.g., substituents on the piperidine ring) affect its solubility? A: The overall lipophilicity of the molecule is a key factor. Adding "greasy," non-polar substituents will generally decrease aqueous solubility. Conversely, adding polar groups capable of hydrogen bonding (e.g., hydroxyl or additional amine groups) will typically enhance water solubility. [1]

Data & Protocols
Data Presentation

Table 1: Qualitative Solubility of a Hypothetical (4-Aminopiperidin-1-yl)acetic acid Derivative.

Solvent System pH Approximate Solubility (mg/mL) Predominant Species
0.1 M Hydrochloric Acid (HCl) ~1.2 > 10 Cationic
Deionized Water ~7.0 < 0.01 Zwitterionic
Phosphate-Buffered Saline (PBS) 7.4 < 0.01 Zwitterionic

| 0.1 M Sodium Hydroxide (NaOH) | ~10.0 | > 5 | Anionic |

Table 2: Common Co-solvents and Surfactants for Formulation.

Agent Type Typical Starting Concentration Notes
DMSO Co-solvent 1-5% in final buffer Excellent solubilizing power; can have cellular effects at >0.5%.
Ethanol Co-solvent 5-10% in final buffer Generally well-tolerated; less aggressive than DMSO.
PEG 400 Co-solvent 10-20% in vehicle Common for in vivo formulations. [1]
Tween® 80 Surfactant 0.1-1% in final buffer Non-ionic surfactant, widely used. [17]

| Cyclodextrins | Complexation Agent | Varies (e.g., 2-10% w/v) | Forms inclusion complexes to enhance solubility. [2][18]|

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Objective: To rapidly determine if a compound's solubility is pH-dependent.

  • Materials: Compound of interest, deionized water, 0.1 M HCl, 0.1 M NaOH, vortex mixer, small glass vials.

  • Methodology:

    • Weigh 1-2 mg of your compound into three separate vials (labeled "Acid," "Neutral," "Base").

    • To the "Neutral" vial, add 1 mL of deionized water.

    • To the "Acid" vial, add 1 mL of 0.1 M HCl.

    • To the "Base" vial, add 1 mL of 0.1 M NaOH.

    • Vortex all vials vigorously for 2 minutes.

    • Allow vials to sit at room temperature for 30 minutes.

    • Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH.

Protocol 2: Preparation and Evaluation of a Co-solvent Stock Solution

  • Objective: To prepare a concentrated stock solution in an organic co-solvent and test its compatibility with an aqueous buffer.

  • Materials: Compound of interest, 100% DMSO, target aqueous buffer (e.g., PBS), vortex mixer.

  • Methodology:

    • Weigh an appropriate amount of your compound to make a 10 mM stock solution in a chosen volume of DMSO (e.g., 5 mg of a 500 g/mol compound into 1 mL of DMSO).

    • Add the DMSO and vortex until the solid is completely dissolved. Gentle warming (<40°C) may be used if necessary, but note the caveats mentioned in the FAQs.

    • Prepare your target aqueous buffer.

    • To test for precipitation, add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous buffer (for a final concentration of 10 µM).

    • Immediately vortex the diluted solution.

    • Visually inspect for any cloudiness or precipitate (Tyndall effect). Let the solution sit for 15-30 minutes and inspect again. If it remains clear, the dilution is successful.

References
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Løbmann, K., et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. [Link]

  • IQPC. Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

  • McCoy, C. P., et al. (2019). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceuticals (Basel). [Link]

  • Løbmann, K., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. [Link]

  • Gao, Y., et al. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Pharmaceutics. [Link]

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies. [Link]

  • Ota, A., et al. (2020). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility of Things. Piperidine. Solubility of Things. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Mbah, C. J. (2009). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Asian Journal of Pharmaceutics. [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • ResearchGate. (n.d.). Market formulations solubilized by the combination of surfactants and cosolvents. ResearchGate. [Link]

  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

  • He, M., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. [Link]

  • S.M.K, R., et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Journal of Emerging Investigators. (2024, November 12). pH-dependent drug interactions with acid reducing agents. Journal of Emerging Investigators. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2021). Review on: Solubility Enhancement of Poorly Water Soluble Drugs. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. IJPRA. [Link]

Sources

Optimization

Preventing racemization during coupling of (4-Aminopiperidin-1-yl)acetic acid

The following Technical Support Guide is designed for researchers encountering stereochemical integrity issues when incorporating (4-Aminopiperidin-1-yl)acetic acid (henceforth referred to as 4-APA ) into peptide sequenc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering stereochemical integrity issues when incorporating (4-Aminopiperidin-1-yl)acetic acid (henceforth referred to as 4-APA ) into peptide sequences or small molecule drugs.

Status: Active | Topic: Racemization Control | Role: Senior Application Scientist

Diagnostic & Triage: Defining the "Racemization" Problem

Before troubleshooting, we must establish the stereochemical nature of your reactants. A common misconception regarding 4-APA leads to incorrect root-cause analysis.

The "Phantom Center" Check

Critical Fact: (4-Aminopiperidin-1-yl)acetic acid (CAS: 805179-70-8) is achiral .

  • Symmetry: The piperidine ring possesses a plane of symmetry passing through the Nitrogen (N1) and the Carbon (C4).

  • Implication: If you are observing "racemization" (loss of optical activity or appearance of diastereomers by HPLC), it is not occurring at the 4-APA unit itself.

Where is the racemization coming from? It is almost certainly occurring at the Chiral Coupling Partner (the activated amino acid being coupled to the 4-amino group of 4-APA).

ScenarioReaction DirectionRacemization Risk SourceSeverity
A Fmoc-AA-OH* + H₂N-(4-APA)-...The Fmoc-AA * (Incoming Acid)HIGH
B ...-(4-APA)-COOH + H₂N-Chiral *The H₂N-Chiral (Incoming Amine)Low
C Activation of 4-APA itselfNone (Achiral)N/A

This guide focuses on Scenario A , where the basicity of the piperidine ring and improper base usage cause the incoming chiral amino acid to racemize via the oxazolone mechanism.[1]

The Core Mechanism: Base-Mediated Oxazolone Formation

When coupling a chiral Fmoc-amino acid to the primary amine of 4-APA, the reaction environment is critical. The piperidine nitrogen (N1) in 4-APA is a tertiary amine (


). If not properly neutralized or if excess external base (DIPEA) is used, it promotes the abstraction of the 

-proton of the activated Fmoc-amino acid.
Pathway Analysis
  • Activation: The Fmoc-AA-OH reacts with the coupling reagent (e.g., HATU) to form an activated ester.

  • Oxazolone Formation: In the presence of base (external or the internal piperidine moiety), the carbonyl oxygen attacks the activated carbonyl, ejecting the leaving group and forming an oxazolone (azlactone).

  • Racemization: The base abstracts the acidic

    
    -proton of the oxazolone, creating a resonance-stabilized enolate. This destroys the chiral center.
    
  • Coupling: The amine (4-APA) attacks the oxazolone, opening the ring, but the product is now racemic (DL-mixture).

RacemizationPath cluster_prevention Prevention Zone Start Fmoc-AA-OH (Chiral L-Isomer) Activated Activated Ester (O-At/Obt) Start->Activated + Coupling Reagent Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Product_L L-Peptide (Desired) Activated->Product_L + 4-APA (Fast) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base (DIPEA/Piperidine) (Rate Limiting Step) Product_DL DL-Peptide (Racemic Impurity) Oxazolone->Product_DL + 4-APA Enolate->Oxazolone Reprotonation (Random)

Figure 1: The competition between direct coupling (green) and base-catalyzed racemization via oxazolone (red).

Protocol Optimization & Troubleshooting

Critical Decision: Choice of Base

The most common error is using DIPEA (Diisopropylethylamine) indiscriminately. For 4-APA couplings, the basicity must be controlled.[1][2]

BasepKa (Conj.[3] Acid)Risk LevelRecommendation
DIPEA ~10.7High Avoid if possible. Promotes rapid oxazolone formation.
NMM (N-Methylmorpholine)~7.4Medium Better, but still risky with sensitive Cys/His residues.
TMP (2,4,6-Collidine)~7.4Low Preferred. Steric bulk prevents

-proton abstraction.
None (Base-Free)N/ALowest Ideal if using carbodiimide chemistry (DIC).[4]
Recommended Coupling Cocktails
Protocol A: The "Gold Standard" (Low Racemization)

Use this for Cys, His, or when observing >1% racemization.

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

  • Why: Oxyma creates a highly reactive ester that couples faster than the oxazolone can form. The reaction is essentially neutral (pH ~6-7), eliminating base-catalyzed racemization.

  • Conditions: 1:1:1 ratio (AA : DIC : Oxyma) in DMF.

Protocol B: For Sterically Hindered Couplings

Use this if the 4-amino group is unreactive due to steric bulk (e.g., if the piperidine is substituted).

  • Reagents: HATU / HOAt.[1][2]

  • Base: 2,4,6-Collidine (TMP).[3][5]

  • Why: HATU is potent, but requires base. Collidine is strong enough to activate the carboxylate but too sterically hindered to abstract the

    
    -proton effectively.
    
  • Stoichiometry: 1.0 eq AA : 0.95 eq HATU : 2.0 eq Collidine. (Always limit HATU to slightly less than the AA to prevent guanidinylation).

Step-by-Step Experimental Guide

Scenario: Coupling Fmoc-Phe-OH to H-4-APA-Resin

Target: Prevent racemization of Phenylalanine.

Materials:

  • Resin-bound 4-APA (deprotected, free amine).

  • Fmoc-Phe-OH (3.0 eq).

  • DIC (3.0 eq).[5]

  • Oxyma Pure (3.0 eq).

  • Solvent: DMF (Anhydrous).[1]

Procedure:

  • Pre-activation (Minimize Time):

    • Dissolve Fmoc-Phe-OH and Oxyma Pure in minimal DMF.

    • Critical: Do not let this sit. Add DIC immediately.[5]

    • Allow to activate for max 2 minutes . (Prolonged activation increases oxazolone risk).[5]

  • Coupling:

    • Add the pre-activated mixture to the resin-bound 4-APA.

    • Agitate at Room Temperature for 60 minutes.

    • Note: Avoid heating. Heating (>40°C) exponentially increases racemization rates.

  • Washing:

    • Drain and wash with DMF (3x) and DCM (3x).

  • Monitoring:

    • Perform a micro-cleavage and analyze via HPLC on a chiral column (e.g., Chiralpak) or use Marfey's reagent derivatization if the peptide is short.

Troubleshooting FAQs

Q1: I am using the HCl salt of (4-Aminopiperidin-1-yl)acetic acid. Do I need extra base? A: Yes, but be careful. The HCl neutralizes the piperidine nitrogen. To couple to the 4-amino group, you must neutralize the HCl.

  • Wrong way: Adding 5 eq of DIPEA. This creates a "base soup" that racemizes your incoming amino acid.

  • Right way: Pre-neutralize the 4-APA-HCl salt separately with a stoichiometric amount of mild base (e.g., 1.0 eq of NMM or Collidine), wash, and then perform the coupling. Or, use the "Base-Free" DIC/Oxyma method and add exactly 1.0 eq of DIPEA only to neutralize the salt, not as a general additive.

Q2: I see a "doublet" peak in my LC-MS. Is this racemization? A: It is likely diastereomers. Since 4-APA is achiral, if you coupled a chiral AA to it, and that AA racemized (L -> D/L), you now have a mixture of L-AA-4-APA and D-AA-4-APA. These are enantiomers (if the rest of the molecule is achiral) or diastereomers (if there are other chiral centers). On a standard C18 column, enantiomers co-elute (single peak), but diastereomers separate (doublet).

  • Action: If you see a doublet, racemization has occurred. Switch to Collidine or Oxyma/DIC .

Q3: Can I use PyBOP? A: PyBOP requires base (DIPEA/NMM) to function. It is historically known to cause higher racemization than HATU/Collidine or DIC/Oxyma. If you must use phosphonium reagents, use PyOxim with Collidine.

Q4: Does the piperidine ring conformation cause issues? A: Generally, no. The chair conformation is stable. However, the N-acetic acid tail is flexible. The main issue is the basicity of the ring nitrogen, which can locally increase pH if not protonated/neutralized correctly.

Decision Tree for Troubleshooting

Troubleshooting Start Issue: Impurity in LC-MS CheckChirality Is the impurity a diastereomer? (Same Mass, Different RT) Start->CheckChirality CheckChem Are you coupling TO the 4-APA amine? CheckChirality->CheckChem Yes OtherIssue Check Deletion/Side Rxn (Not Racemization) CheckChirality->OtherIssue No (Different Mass) BaseCheck Which Base are you using? CheckChem->BaseCheck Yes NonIssue 4-APA is Achiral. Check other residues. CheckChem->NonIssue No (Coupling 4-APA Acid) Solution1 STOP. Switch to Collidine or DIC/Oxyma (Base Free) BaseCheck->Solution1 DIPEA / TEA Solution2 Optimize Temp (Lower to 0°C) Check Activation Time BaseCheck->Solution2 Collidine / NMM

Figure 2: Diagnostic flow for identifying and solving racemization issues.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • BenchChem. (2025).[2][5] Prevention of Racemization in Peptide Synthesis: Technical Support Center. Retrieved from

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[4][6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • PubChem. (2025). Compound Summary: 2-(4-Aminopiperidin-1-yl)acetic acid.[8][9][10] CID 18379201.[11] Retrieved from

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of (4-Aminopiperidin-1-yl)acetic Acid

Executive Summary (4-Aminopiperidin-1-yl)acetic acid (CAS: 39633-54-6) is a critical bifunctional linker used in PROTACs, peptidomimetics, and fragment-based drug discovery. While simple in structure, its zwitterionic na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminopiperidin-1-yl)acetic acid (CAS: 39633-54-6) is a critical bifunctional linker used in PROTACs, peptidomimetics, and fragment-based drug discovery. While simple in structure, its zwitterionic nature and the high polarity of the free amine present significant challenges during scale-up (>100 g), particularly regarding purification and salt formation.

This guide prioritizes the Boc-Protected Alkylation Route over direct reductive amination. While the latter is "greener," the protected route offers superior impurity control (genotoxins) and reproducible crystallinity—non-negotiable requirements for preclinical toxicology batches.

Module 1: Synthetic Strategy & Workflow

Q: What is the most robust route for multi-gram scale-up?

A: We recommend a 3-Step Protection-Alkylation-Deprotection sequence. Direct alkylation of 4-aminopiperidine leads to uncontrollable poly-alkylation. Reductive amination (Glycine + 4-Piperidone) often traps inorganic salts that are difficult to remove from the final zwitterionic product without expensive ion-exchange chromatography.

Recommended Route:

  • Starting Material: 4-(Boc-amino)piperidine (Commercially available, cheap).

  • Step 1 (Alkylation):

    
    -alkylation with Ethyl Bromoacetate.
    
  • Step 2 (Saponification): Ester hydrolysis to the

    
    -Boc acid.
    
  • Step 3 (Deprotection): Acidic removal of Boc to yield the Dihydrochloride Salt .

Note: Isolating the Dihydrochloride salt (2HCl) is operationally superior to isolating the zwitterion, as the salt can be crystallized from organic solvents, avoiding lyophilization.

SynthesisWorkflow Start 4-(Boc-amino)piperidine Inter1 Intermediate 1: Ethyl ester Start->Inter1 Alkylation (20-40°C) Reagent1 Ethyl Bromoacetate K2CO3, ACN Reagent1->Inter1 Inter2 Intermediate 2: N-Boc Acid Inter1->Inter2 Saponification Step2 LiOH, THF/H2O Step2->Inter2 Final Final Product: (4-Aminopiperidin-1-yl)acetic acid Dihydrochloride Salt Inter2->Final Deprotection & Crystallization Step3 4M HCl in Dioxane Step3->Final

Figure 1: Optimized synthetic workflow for the production of the dihydrochloride salt.

Module 2: Step 1 - Alkylation Troubleshooting

Reaction: 4-(Boc-amino)piperidine + Ethyl Bromoacetate


 Product
Q: The reaction stalls at 80-90% conversion. Should I add more alkyl halide?

A: NO. Adding excess Ethyl Bromoacetate is dangerous. Excess alkyl halide is a Potential Genotoxic Impurity (PGI) . Removing trace bromoacetate from the final product is difficult.

  • Root Cause: The reaction stalls often due to the "coating" of the inorganic base (

    
    ) surface with KBr salts, reducing basicity.
    
  • Solution:

    • Use finely milled

      
       (mesh 325).
      
    • Add a catalytic amount of KI (Potassium Iodide) (0.1 eq) to facilitate the Finkelstein reaction in situ, making the electrophile more reactive.

    • Ensure mechanical stirring is vigorous.

Q: I see a "bis-alkylated" impurity by LCMS. How do I prevent this?

A: This occurs if the Boc group falls off (rare under basic conditions) or if the starting material contained free 4-aminopiperidine.

  • Check: Verify the purity of your starting 4-(Boc-amino)piperidine. Free amine content must be <0.5%.

  • Control: Keep the temperature below 40°C . Higher temperatures promote Boc-thermal cleavage, liberating the primary amine which then reacts with the bromoacetate.

Data: Solvent Selection for Alkylation

SolventReaction TimeYieldImpurity ProfileRecommendation
Acetonitrile (ACN) 4-6 h92%Clean; easy workupPrimary Choice
DMF 2 h95%High; difficult to remove solventAvoid (Scale-up issues)
Acetone 12 h85%Moderate; incomplete conversionToo slow

Module 3: Deprotection & Isolation (The Critical Step)[1][2]

Reaction: N-Boc-Acid


 Product (2HCl Salt)
Q: My product is a sticky gum/oil after HCl deprotection. How do I get a solid?

A: This is the most common issue with amino-acid salts. They are hygroscopic.

  • The Protocol:

    • Dissolve the N-Boc-acid precursor in minimal Dichloromethane (DCM) .

    • Add 4M HCl in Dioxane (4-5 equivalents) at 0°C.

    • Allow to warm to RT. The product usually precipitates as a gum initially.

    • The Fix: Decant the supernatant. Add Diethyl Ether or MTBE (Methyl tert-butyl ether) and vigorously stir/triturate. The mechanical action + non-polar solvent will transform the gum into a white, free-flowing powder.

    • Filter under Nitrogen (hygroscopic!).

Q: Why isolate the Dihydrochloride (2HCl) instead of the Zwitterion?

A:

  • Solubility: The zwitterion is highly water-soluble, making extraction impossible. You would need to lyophilize water (expensive/slow).

  • Stability: The 2HCl salt is shelf-stable. The free zwitterion can slowly oligomerize or absorb CO2 from the air.

  • Purification: You cannot recrystallize the zwitterion easily. You can recrystallize the 2HCl salt from MeOH/EtOH mixtures.

Module 4: Impurity Control (Genotoxins)

Q: How do we ensure removal of Ethyl Bromoacetate to <10 ppm?

A: Since Ethyl Bromoacetate is a PGI, you must demonstrate its purge.

  • Strategy: Implement a "Scavenger Quench" at the end of Step 1.

  • Protocol: After the alkylation is complete, add 0.1 eq of N,N-dimethylethylenediamine or simply aqueous Ammonia to the reaction mixture and stir for 30 mins. This reacts rapidly with any remaining bromoacetate to form a highly water-soluble byproduct that washes away during the aqueous workup of the ester intermediate.

Experimental Protocol: 100g Scale Batch

Step 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)acetate

  • Charge 4-(Boc-amino)piperidine (100 g, 0.5 mol) and ACN (1.0 L) to a reactor.

  • Add

    
      (milled, 138 g, 1.0 mol). Stir at 20°C.
    
  • Add Ethyl Bromoacetate (87.6 g, 0.525 mol) dropwise over 1 hour.

  • Stir at 40°C for 6 hours. Monitor by HPLC.

  • Quench: Add 25% aq. Ammonia (10 mL) to destroy excess halide.

  • Filter inorganic salts.[1] Concentrate filtrate.[2][1]

  • Dissolve residue in EtOAc, wash with water/brine. Dry and concentrate.

    • Expected Yield: ~135 g (95%) of waxy solid.

Step 2 & 3: Hydrolysis and Salt Formation

  • Dissolve ester (135 g) in THF (400 mL). Add LiOH (2M aq, 300 mL). Stir 4h.

  • Adjust pH to ~5 with HCl. Extract into EtOAc (may need salting out). Concentrate to give N-Boc Acid.

  • Dissolve N-Boc Acid in DCM (500 mL).

  • Add 4M HCl in Dioxane (300 mL) dropwise at 0-10°C.

  • Stir 4h. Product precipitates.

  • Add MTBE (1.0 L) slowly to harden the solid.

  • Filter, wash with MTBE, and dry in a vacuum oven at 40°C.

    • Final Yield: ~95-100 g of (4-Aminopiperidin-1-yl)acetic acid dihydrochloride.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source for Boc-deprotection conditions).
  • BenchChem Technical Support. (2025). Purification Techniques for Piperidine Derivatives. Link

  • National Institutes of Health (NIH). (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis. (Validation of piperidine alkylation kinetics). Link

  • Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine (CN107805218B). (Source for starting material quality and synthesis). Link

  • Organic Syntheses. (1941).[3] Ethyl Bromoacetate Synthesis and Handling. (Safety data on alkylating agents). Link

Sources

Optimization

Managing dimerization or aggregation of (4-Aminopiperidin-1-yl)acetic acid derivatives

Topic: Managing Dimerization & Aggregation Introduction: The "Head-to-Tail" Threat Welcome to the technical support hub for (4-Aminopiperidin-1-yl)acetic acid scaffolds. If you are working with this molecule, you are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Dimerization & Aggregation

Introduction: The "Head-to-Tail" Threat

Welcome to the technical support hub for (4-Aminopiperidin-1-yl)acetic acid scaffolds. If you are working with this molecule, you are likely encountering solubility issues, gummy precipitates, or unexplained loss of yield.[1]

The Core Problem: This molecule is a zwitterionic ampholyte with a high propensity for "Head-to-Tail" interaction.[2][3][4][5]

  • Chemical Dimerization: The nucleophilic primary amine at position 4 (

    
    ) can attack the electrophilic carboxylic acid at position 1 (
    
    
    
    ) of a neighboring molecule, forming an irreversible amide dimer (or oligomer).[3][4][5][1]
  • Physical Aggregation: At its isoelectric point (pI), the net charge is zero, leading to electrostatic stacking and precipitation (zwitterionic insolubility).[1]

This guide provides self-validating protocols to detect, prevent, and reverse these issues.

Module 1: Diagnostic & Detection

Is my sample aggregated or polymerized?

Before attempting remediation, you must distinguish between non-covalent aggregation (reversible) and covalent dimerization (irreversible).[4][1]

Troubleshooting Workflow: The "Dilution Test"

Protocol:

  • Prepare a

    
     sample in water/methanol (50:50).[5][1]
    
  • Inject onto LC-MS.[2][3][5]

  • Dilute the sample 10-fold (

    
    ) and re-inject.
    
ObservationDiagnosisRoot CauseAction Required
Peak shape sharpens upon dilution Physical AggregationVan der Waals / Electrostatic stackingAdjust pH or solvent (See Module 3).[2][3][4][5]
Peak remains broad/split Chemical DimerizationAmide bond formationReprocess synthesis (See Module 2).[4][5][1]
Mass Spectrum shows

Physical ClusterIon source clustering (Artifact)Ignore; standard for amines.[3][4][5][1]
Mass Spectrum shows

Covalent DimerCondensation reaction (Loss of

)
CRITICAL FAILURE. Irreversible.[3][4][5][1]
Visualization: The Dimerization Pathway

Dimerizationpath cluster_0 Monomer State cluster_1 Aggregation Risks M1 Monomer A (4-NH2 ... 1-COOH) PhysAgg Physical Aggregate (Electrostatic Stacking) M1->PhysAgg pH = pI (Reversible) ChemDim Covalent Dimer (Amide Bond Formation) M1->ChemDim Activation/Heat (- H2O) M2 Monomer B (4-NH2 ... 1-COOH) M2->PhysAgg M2->ChemDim PhysAgg->M1 Acid/Base Dissolution ChemDim->M1 Hydrolysis (Difficult)

Caption: Distinction between reversible electrostatic aggregation (yellow) and irreversible covalent dimerization (red).[2][3][4][1]

Module 2: Synthesis & Isolation (Prevention)

How do I stop it from turning into a brick?

The most common failure point is concentrating the free zwitterion to dryness. As solvent is removed, effective concentration rises, forcing the amine and acid into proximity.[1]

The Golden Rule: Never Isolate as a Free Base

Always isolate this molecule as a salt to "kill" the nucleophilicity of the amine.[1]

Protocol: Salt Formation Isolation

Instead of rotary evaporation to a free base:

  • Acidify: Treat the crude reaction mixture with excess

    
     (in dioxane or ether) or Trifluoroacetic acid (TFA).[4][5][1]
    
  • Target: Convert the 4-amino group (

    
    ) to the ammonium salt (
    
    
    
    ).
  • Mechanism: The protonated amine (

    
    ) has no lone pair and cannot attack the carboxylic acid.[4][5][1]
    
  • Result: The dihydrochloride or bis-TFA salt is stable, crystalline, and resistant to dimerization.[5][1]

Protective Group Strategy (Orthogonal Protection)

If you must perform coupling reactions on the carboxylic acid end, you must protect the 4-amino group first.[4][1]

Protecting GroupStabilityRemoval ConditionRecommended For
Boc (tert-butyloxycarbonyl) High (Base stable)TFA or HClGeneral storage & handling.[2][3][4][5]
Fmoc (Fluorenylmethyloxycarbonyl) Moderate (Acid stable)Piperidine (Base)Peptide synthesis workflows.[3][4][1]
Cbz (Benzyloxycarbonyl) HighHydrogenation (

)
When acid/base sensitivity is high.[3][4][5][1]

Module 3: Formulation & Solubility (Handling)

How do I keep it in solution for assays?

Zwitterions have a "U-shaped" solubility curve.[5][1] They are least soluble at their isoelectric point (likely pH 6.5–7.5 for this scaffold).[5][1]

FAQ: Solvent Selection Guide

Q: My compound precipitated in PBS (pH 7.4). Why? A: You likely hit the isoelectric point where net charge is zero.[5] The lattice energy of the solid > solvation energy.[1]

  • Fix: Lower the pH to < 4 (using acetic acid/HCl) or raise to > 9 (using ammonium hydroxide) to induce a net charge.[1]

Q: Can I use DMSO? A: Yes, but beware. DMSO is aprotic and can facilitate nucleophilic attack (dimerization) if the sample is left standing at room temperature for days.[1]

  • Fix: Store DMSO stocks at -20°C immediately.

Decision Tree: Solubilization

SolubilityTree Start Sample State: Solid / Precipitate CheckSalt Is it a Salt form (HCl/TFA)? Start->CheckSalt YesSalt Yes CheckSalt->YesSalt NoSalt No (Free Zwitterion) CheckSalt->NoSalt DissolveWater Soluble? (Check Turbidity) YesSalt->DissolveWater Dissolve in H2O Acidify Acidify NoSalt->Acidify Add 1.5 eq HCl or TFA Success Ready for Assay DissolveWater->Success Yes Fail Fail DissolveWater->Fail No Acidify->DissolveWater OrganicCosolvent OrganicCosolvent Fail->OrganicCosolvent Add 10% DMSO or Methanol OrganicCosolvent->Success

Caption: Step-by-step logic for solubilizing (4-Aminopiperidin-1-yl)acetic acid derivatives without inducing aggregation.

References & Grounding

  • Greene's Protective Groups in Organic Synthesis. (Standard reference for Boc/Fmoc protection strategies to prevent side reactions).

    • Source:[3][1]

  • Spontaneous Intermolecular Amide Bond Formation. (Mechanistic validation of spontaneous peptide/amino acid coupling risks).

    • Source:[3][4][1]

  • Piperidine Derivatives in Pharmaceutical Applications. (Context on the stability and handling of piperidine scaffolds).

    • Source:[3][1]

  • PubChem Compound Summary: 4-Aminopiperidine-1-acetic acid. (Validation of chemical structure and physical properties).

    • Source:[3][1]

Disclaimer

This guide is intended for research use only. All chemical handling must comply with your institution's Chemical Hygiene Plan.[5] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (4-Aminopiperidin-1-yl) Derivatives as N-type Calcium Channel Blockers: A Small Molecule Approach to Neuropathic Pain

This guide provides an in-depth technical comparison of (4-aminopiperidin-1-yl)-based derivatives as potent and selective N-type (Cav2.2) calcium channel blockers. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (4-aminopiperidin-1-yl)-based derivatives as potent and selective N-type (Cav2.2) calcium channel blockers. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, offering insights into structure-activity relationships, comparative efficacy, and the experimental methodologies crucial for their evaluation.

The N-type Calcium Channel: A Validated Target for Analgesia

Voltage-gated calcium channels are critical mediators of cellular excitability and neurotransmitter release.[1][2] Among the various subtypes, the N-type calcium channel (Cav2.2) is predominantly expressed in the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[3][4] Its activation leads to the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3][5] Consequently, selective blockade of N-type calcium channels presents a compelling strategy for the management of chronic and neuropathic pain.[1][6][7]

The clinical validation of this target is exemplified by Ziconotide (Prialt™), a synthetic peptide derived from the venom of the cone snail Conus magus.[3][5][8] Ziconotide is a potent and selective N-type calcium channel blocker approved for the treatment of severe chronic pain.[3][8] However, its peptidic nature necessitates intrathecal administration, and it is associated with a narrow therapeutic window and significant neuropsychiatric side effects.[3][7][9] This has spurred the search for small molecule, non-peptidic N-type calcium channel blockers with improved pharmacokinetic properties and a wider therapeutic index.[6][7]

The 4-Aminopiperidine Scaffold: A Promising Pharmacophore

Recent drug discovery efforts have identified the 4-aminopiperidine scaffold as a promising starting point for the development of small molecule N-type calcium channel blockers.[2][4][10][11] This core structure allows for decorations at both the exocyclic amino group and the endocyclic piperidine nitrogen, enabling fine-tuning of the molecule's pharmacological properties.

Structural Modifications and Their Impact on Activity

A seminal study by Teodori et al. (2004) explored the decoration of the 4-aminopiperidine scaffold with various alkyl and acyl moieties, drawing inspiration from the structural motifs of established calcium channel blockers like verapamil and flunarizine.[10] Their work demonstrated that modifications at both nitrogen atoms are crucial for achieving potent antinociceptive activity.

Further optimization of the 4-aminopiperidine template has led to the discovery of highly selective and state-dependent N-type calcium channel blockers. For instance, the compound ZC88 emerged from a series of newly designed and synthesized 4-amino-piperidine derivatives.[11] This compound demonstrated potent, state-dependent inhibition of Cav2.2 channels.[11] Another compound, C101 , also based on the 4-amino-piperidine template, was shown to be a highly selective blocker of N-type calcium channels.[4]

The general structure-activity relationship (SAR) for this class of compounds suggests that:

  • Substitution on the Piperidine Nitrogen (N1): This position is critical for modulating the potency and selectivity of the compound. Large, lipophilic groups are often favored.

  • Substitution on the 4-Amino Group (N4): Modifications at this position significantly influence the interaction with the channel protein and can impact the state-dependency of the block.

Below is a DOT language script illustrating the core 4-aminopiperidine scaffold and the key positions for modification.

Caption: Core 4-aminopiperidine scaffold and key modification points.

Comparative Efficacy of 4-Aminopiperidine Derivatives

The true measure of a novel compound's potential lies in its performance relative to existing therapies and other investigational drugs. This section compares the in vitro efficacy of selected 4-aminopiperidine derivatives against the established N-type calcium channel blocker, Ziconotide.

CompoundTargetAssayIC50Source
Ziconotide Cav2.2ElectrophysiologyLow nM range[3]
ZC88 Cav2.2Electrophysiology (in oocytes)0.45 ± 0.09 µM[11]
C101 Cav2.2Electrophysiology (in oocytes)2.2 ± 0.6 µM[4]
Compound 3 Cav2.2K+-evoked Ca2+ influx1.8 µM[10]
Compound 18 Cav2.2K+-evoked Ca2+ influx2.5 µM[10]

Table 1: Comparative in vitro efficacy of N-type calcium channel blockers.

As the data indicates, while the small molecule 4-aminopiperidine derivatives exhibit potent N-type calcium channel blocking activity in the micromolar to sub-micromolar range, they are less potent than the peptide Ziconotide. However, their potential for oral bioavailability and improved side-effect profile makes them highly attractive candidates for further development.[7]

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to characterize the efficacy of (4-aminopiperidin-1-yl) derivatives as N-type calcium channel blockers.

In Vitro Evaluation: Patch-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of the test compounds on N-type calcium channel currents in a controlled cellular environment.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ1) are cultured under standard conditions.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours prior to recording.

  • Recording Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Whole-Cell Patch-Clamp Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope.

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a giga-ohm seal with the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • N-type calcium currents are elicited by a depolarizing step to +10 mV for 200 ms.

  • Compound Application: Test compounds are dissolved in the external solution and applied to the cells via a rapid perfusion system.

  • Data Analysis: The peak current amplitude before and after compound application is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

The following DOT script visualizes the patch-clamp electrophysiology workflow.

Patch_Clamp_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Experiment cluster_3 Analysis A Cell Culture (HEK293 with Cav2.2) B Plating on Coverslips A->B C Whole-Cell Configuration B->C D Voltage Clamp (-80 mV) C->D E Elicit Currents (+10 mV step) D->E F Baseline Recording E->F G Compound Application F->G H Post-Compound Recording G->H I Measure Peak Current H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for patch-clamp electrophysiology.

In Vivo Evaluation: Hot-Plate Test for Antinociceptive Activity

Objective: To assess the analgesic efficacy of the test compounds in a model of acute thermal pain.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.

  • Acclimatization: Mice are habituated to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a nociceptive response (licking of the hind paws or jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Compound Administration: Test compounds are administered via an appropriate route (e.g., intraperitoneal or oral). A vehicle control group and a positive control group (e.g., morphine) are included.

  • Post-Treatment Latency: The latency to the nociceptive response is measured at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

The following DOT script illustrates the hot-plate test workflow.

Hot_Plate_Test A Acclimatize Mice B Measure Baseline Latency (Hot-plate at 55°C) A->B C Administer Compound/ Vehicle/Positive Control B->C D Measure Post-Treatment Latency (at various time points) C->D E Calculate % MPE D->E

Caption: Workflow for the in vivo hot-plate test.

Conclusion and Future Directions

(4-Aminopiperidin-1-yl) derivatives represent a promising class of small molecule N-type calcium channel blockers with therapeutic potential for the treatment of neuropathic pain. While not as potent as the peptide Ziconotide, their favorable drug-like properties warrant further investigation. Future research should focus on:

  • Optimizing Potency and Selectivity: Further exploration of the structure-activity relationship to identify more potent and selective compounds.

  • Improving Pharmacokinetic Profiles: Enhancing oral bioavailability and brain penetration.

  • In-depth Safety and Tolerability Studies: Comprehensive evaluation of the side-effect profile of lead candidates.

The continued development of small molecule N-type calcium channel blockers based on the 4-aminopiperidine scaffold holds the promise of delivering a novel, orally active, and well-tolerated analgesic for patients suffering from chronic and neuropathic pain.

References

  • Ziconotide. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5874–5885. [Link]

  • McGivern, J. G. (2007). Ziconotide: a review of its pharmacology and use in the treatment of pain. Neuropsychiatric Disease and Treatment, 3(1), 69–85. [Link]

  • Jain, K. K. (2025, January 19). Ziconotide. In StatPearls. StatPearls Publishing. [Link]

  • PRIALT (ziconotide intrathecal infusion) [Prescribing Information]. (2004). U.S. Food and Drug Administration. [Link]

  • Li, J., Zhang, Q., Su, R., Li, Y., Chen, J., Liu, T., Zheng, J., & Jin, L. (2015). ZC88, a novel N-type calcium channel blocker from 4-amino-piperidine derivatives state-dependent inhibits Cav2.2 calcium channels. Brain Research, 1605, 12–21. [Link]

  • Molina Healthcare. (2025, October 8). Prialt (ziconotide intrathecal infusion) Policy No. 387. [Link]

  • Siddiqui, A. A., Rahman, M. A., Shaharyar, M., Mishra, R., & Singh, K. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Analytical & Pharmaceutical Research, 4(2). [Link]

  • Bourinet, E., & Zamponi, G. W. (2006). N-type Calcium Channel Blockers: Novel Therapeutics for the Treatment of Pain. Current Medicinal Chemistry, 13(21), 2501–2505. [Link]

  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77–82. [Link]

  • Khan, I., Nisar, M., Shah, M. R., Adhikari, A., & Choudhary, M. I. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 25(4), 755–760. [Link]

  • Snutch, T. P. (2025, February 17). The N-type calcium channel rises from the ashes. The Journal of Clinical Investigation. [Link]

  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77–82. [Link]

  • Su, R., Li, Y. L., Liu, T. T., Zhang, Q. E., Li, J. Y., & Zheng, J. Q. (2008). C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels. Neuroscience Letters, 437(3), 220–224. [Link]

  • Fensome, A., Adams, M. E., Beal, D. M., Bieske, J. A., Bristow, L. J., Burch, J. D., ... & Wafford, K. A. (2012). Aminopiperidine sulfonamide Cav2. 2 channel inhibitors for the treatment of chronic pain. Journal of medicinal chemistry, 55(22), 10091-10110. [Link]

  • Sharma, A., & Singh, A. (2023). N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain. Open Exploration, 2, 1-13. [Link]

  • Zhang, X., & Li, Y. (2024, June 12). N-Sulfonylphenoxazines as neuronal calcium ion channel blockers. RSC Medicinal Chemistry. [Link]

  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., ... & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 47(24), 5874-5885. [Link]

  • Armstrong, C. M., & Cota, G. (2019, November 25). Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation. eLife, 8, e49849. [Link]

  • Taylor & Francis Online. (n.d.). N-type calcium channel – Knowledge and References. [Link]

  • Kappe, C. O. (1998). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 3(1), 1-11. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Aminopiperidin-1-yl)acetic acid

Hazard Profile and Inferred Risks (4-Aminopiperidin-1-yl)acetic acid's structure suggests a combination of hazards associated with its constituent functional groups. Piperidine and its derivatives are known to be corrosi...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Inferred Risks

(4-Aminopiperidin-1-yl)acetic acid's structure suggests a combination of hazards associated with its constituent functional groups. Piperidine and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[1][2][3][4] They can be toxic if inhaled, absorbed through the skin, or swallowed.[2][3] The acetic acid component also contributes to the corrosive nature of the compound.[5] In the absence of specific data, it is prudent to treat this compound as a hazardous substance with the potential to cause significant irritation and burns.

Key Inferred Hazards:

  • Corrosivity: Likely to cause severe skin and eye irritation or burns upon contact.[2][4]

  • Toxicity: May be harmful if swallowed, inhaled, or if it comes into contact with skin.[2]

  • Environmental Hazard: Discharge into the environment should be avoided as many amine derivatives are harmful to aquatic life.[6][7]

  • Reactivity: Incompatible with strong oxidizing agents, acids, and bases.[1][8]

Mandatory Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that may generate waste, ensure the following PPE is worn and engineering controls are in place. This is crucial for preventing exposure and ensuring personal safety.

EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6]Protects against splashes and aerosols that can cause severe, irreversible eye damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[7]Prevents direct skin contact, which can lead to burns, irritation, and toxic absorption.[3]
Protective Clothing A laboratory coat or a chemical-resistant apron.[6]Provides a barrier against accidental spills and contamination of personal clothing. Contaminated clothing must be removed immediately and washed before reuse.[6]
Respiratory Protection Not typically required for small quantities handled with adequate ventilation.A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosols are generated without local exhaust ventilation.[3]
Engineering Controls Always handle in a certified chemical fume hood.[6]A fume hood provides effective local exhaust ventilation to minimize inhalation exposure to vapors or dust.[3]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling the chemical and before breaks or leaving the lab.[3][7]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[6]

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is to prevent its release into the environment.[3] Under no circumstances should (4-Aminopiperidin-1-yl)acetic acid or its solutions be discharged into the sanitary sewer system.[3][9]

Step 1: Waste Segregation and Collection

  • Aqueous vs. Non-Aqueous Waste: Collect aqueous waste containing (4-Aminopiperidin-1-yl)acetic acid separately from organic solvent waste.[9] This is critical as disposal methods for these two streams are different and mixing them can create a more complex and hazardous waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated consumables such as gloves, pipette tips, and weighing papers in a designated, clearly labeled hazardous waste container (e.g., a lined cardboard box or a dedicated plastic drum).

    • Liquid Waste: Collect all solutions containing (4-Aminopiperidin-1-yl)acetic acid in a robust, leak-proof, and chemically compatible container (High-Density Polyethylene - HDPE is often a suitable choice).[10] The container must have a secure, tight-fitting lid.[8]

Step 2: Container Labeling

  • All waste containers must be accurately and clearly labeled.[6] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "(4-Aminopiperidin-1-yl)acetic acid."

    • A list of all other chemical constituents and their approximate concentrations.

    • The primary hazards associated with the waste (e.g., "Corrosive," "Toxic").

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 3: Waste Storage

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area.[6]

  • This area should be well-ventilated and away from sources of ignition or heat.[1][8]

  • Ensure that incompatible waste streams are physically segregated to prevent accidental mixing.[9] For example, keep this waste separate from strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not allow hazardous waste to accumulate in the laboratory for an extended period. Follow all institutional and regulatory limits on accumulation times.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response depends on the size of the spill.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Proper PPE: Don the appropriate PPE as outlined in Section 2 before attempting to clean the spill.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Use non-sparking tools if the compound is dissolved in a flammable solvent.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by soap and water), collecting the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

For Large Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Isolate: Secure the area and prevent entry. If a flammable solvent is involved, eliminate all sources of ignition.[5]

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with details about the spilled chemical, the quantity, and the location.

  • Do Not Attempt to Clean: A large spill requires specialized training and equipment. Wait for the professional response team to arrive.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from work with (4-Aminopiperidin-1-yl)acetic acid.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Disposal Path start Experiment produces (4-Aminopiperidin-1-yl)acetic acid waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled solid hazardous waste container is_solid->collect_solid Solid (e.g., contaminated gloves, tips) collect_liquid Collect in a labeled, compatible liquid hazardous waste container is_solid->collect_liquid Liquid (e.g., aqueous solution) store Store container in designated satellite accumulation area collect_solid->store collect_liquid->store contact_ehs Contact EHS for waste pickup store->contact_ehs

Sources

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